Cefamandole Nafate
Description
This compound is the sodium salt form of cefamandole formyl ester. This compound is a pro-drug that is hydrolyzed by plasma esterases to produce cefamandole, a semi-synthetic beta-lactam, second-generation cephalosporin antibiotic with bactericidal activity. Cefamandole binds to and inactivates penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1978 and has 1 investigational indication.
RN given refers to (6R-(6alpha,7beta(R*)))-isomer
See also: Cefamandole (has active moiety).
Properties
IUPAC Name |
sodium;(6R,7R)-7-[[(2R)-2-formyloxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O6S2.Na/c1-24-19(21-22-23-24)33-8-11-7-32-17-12(16(28)25(17)13(11)18(29)30)20-15(27)14(31-9-26)10-5-3-2-4-6-10;/h2-6,9,12,14,17H,7-8H2,1H3,(H,20,27)(H,29,30);/q;+1/p-1/t12-,14-,17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZOIXFFVKYXOM-YCLOEFEOSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)OC=O)SC2)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)OC=O)SC2)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N6NaO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022751 | |
| Record name | Cefamandole nafate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42540-40-9 | |
| Record name | Cefamandole nafate [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042540409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefamandole nafate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium [6R-[6α,7β(R*)]]-7-[[(formyloxy)phenylacetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.780 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFAMANDOLE NAFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HDO7941DO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cefamandole Nafate: A Deep Dive into its Chemical Architecture and Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, functional groups, and physicochemical properties of Cefamandole Nafate. It is intended to serve as a valuable resource for professionals engaged in pharmaceutical research and development.
This compound is a second-generation cephalosporin antibiotic.[1] It is the formate ester prodrug of cefamandole, which is administered parenterally.[1] In the body, it is hydrolyzed by plasma esterases to release its active form, cefamandole.[2]
Physicochemical and Pharmacokinetic Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below, offering a comparative reference for its fundamental properties.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₇N₆NaO₆S₂ | [2][3] |
| Molecular Weight | 512.5 g/mol | [2][3] |
| Appearance | White or almost white powder | [4] |
| Solubility | Soluble in water, sparingly soluble in methanol. | [4] |
| Protein Binding | 75% | [5] |
| Elimination Half-Life | Approximately 32 minutes (intravenous) to 60 minutes (intramuscular) for the active cefamandole. | [5][6] |
| Excretion | Primarily renal, as unchanged drug. | [1] |
Chemical Structure and Key Functional Groups
The chemical structure of this compound is complex, incorporating several key functional groups that are critical to its mechanism of action and prodrug nature.
Caption: Chemical structure of this compound with key functional groups highlighted.
The principal functional groups and structural features include:
-
β-Lactam Ring : This four-membered cyclic amide is the cornerstone of the cephalosporin class, responsible for its antibacterial activity by inhibiting bacterial cell wall synthesis.[7][8]
-
Dihydrothiazine Ring : Fused to the β-lactam ring, this six-membered sulfur-containing ring is characteristic of the cephem nucleus.
-
Amide Linkage : Connects the acyl side chain to the 7-amino position of the cephem nucleus.
-
Formate Ester : This group at the α-carbon of the acyl side chain makes this compound a prodrug. It is hydrolyzed in vivo to reveal a hydroxyl group, forming the active metabolite, cefamandole.[1][8]
-
Phenyl Group : Part of the mandeloyl side chain.
-
Thioether Linkage : Connects the N-methyltetrazole moiety to the 3-position of the cephem nucleus.
-
N-methyltetrazole (NMTT) Side Chain : This heterocyclic ring is associated with the drug's spectrum of activity. However, its release as a free metabolite has been linked to adverse effects such as hypoprothrombinemia and disulfiram-like reactions with alcohol.[1]
-
Sodium Carboxylate : This ionized carboxylic acid group at the 4-position of the dihydrothiazine ring enhances the water solubility of the compound.
General Synthetic Approach
The synthesis of this compound typically commences with 7-aminocephalosporanic acid (7-ACA), a key intermediate derived from the fermentation of Cephalosporium acremonium.[9] While specific industrial protocols are proprietary, patent literature outlines a general multi-step process.
Caption: Generalized workflow for the synthesis of this compound from 7-ACA.
Methodology Overview:
-
Formation of the Thioether Linkage : 7-ACA is reacted with 5-mercapto-1-methyltetrazole. This reaction is often catalyzed by a Lewis acid, such as a boron trifluoride complex, to displace the acetoxy group at the C-3' position of 7-ACA and form the thioether linkage.[7]
-
Silanization : The resulting intermediate, 7-amino-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]-3-cephem-4-carboxylic acid (7-ATCA), undergoes a silanization reaction. This step protects the amine and carboxylic acid groups to prevent side reactions during the subsequent acylation.[1]
-
Acylation : The protected intermediate is then acylated at the 7-amino group using D-(-)-O-formyl mandeloyl chloride. This reaction is typically carried out at low temperatures in an inert atmosphere.[7]
-
Hydrolysis and Salt Formation : The protecting silyl groups are removed through hydrolysis. The resulting formyl cefamandole acid is then reacted with a sodium salt of an organic acid, such as sodium acetate or sodium isooctanoate, followed by recrystallization to yield this compound.[1]
Structural Elucidation and Quality Control
The characterization of this compound and the identification of any impurities are crucial for ensuring its quality and safety. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Key Experimental Techniques:
-
High-Performance Liquid Chromatography (HPLC) : HPLC is a fundamental technique for assessing the purity of this compound and for the simultaneous determination of the prodrug and its active form in biological fluids.[10] Reversed-phase HPLC methods are commonly used to separate the parent compound from degradation products and synthesis-related impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR, particularly ¹H and ¹³C NMR, is indispensable for the definitive structural elucidation of this compound and its intermediates. It provides detailed information about the molecular framework and the connectivity of atoms. Hyphenated techniques like HPLC-SPE-NMR can be powerful tools for characterizing metabolites and impurities.[6]
-
Mass Spectrometry (MS) : High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to determine the exact mass of the molecule and to identify and characterize impurities. Tandem mass spectrometry (MS/MS) helps in elucidating the fragmentation patterns, which provides further structural information.[4]
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups, such as the β-lactam carbonyl, amide, and ester groups, based on their characteristic vibrational frequencies.
The comprehensive analysis using these methods ensures the structural integrity and purity of this compound, meeting the stringent requirements for pharmaceutical use.
References
- 1. CN101108856A - Method for synthesizing antibiotic this compound - Google Patents [patents.google.com]
- 2. Synthesis method for dextrorotation this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN106565750A - Synthesis method for dextrorotation this compound - Google Patents [patents.google.com]
- 4. Impurity profile and spectrum characteristics of the isomers in this compound using high- performance liquid chromatography/high-performance size exclusion chromatography tandem ion trap/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN103555807B - Method for preparing 7-ACA (aminocephalosporanic acid) and obtaining alpha-aminoadipic acid by one-step enzymatic reaction - Google Patents [patents.google.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Preparation process of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 8. Method for preparing this compound powder injection preparation - Eureka | Patsnap [eureka.patsnap.com]
- 9. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 10. Simultaneous determination of cefamandole and this compound in human plasma and urine by high-performance liquid chromatography with column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of Action of Cefamandole Nafate on Penicillin-Binding Proteins
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cefamandole is a second-generation cephalosporin antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Administered as the prodrug Cefamandole Nafate, it is rapidly hydrolyzed in vivo to its active form, Cefamandole. The core mechanism involves the covalent acylation of essential Penicillin-Binding Proteins (PBPs), enzymes responsible for the final transpeptidation step in peptidoglycan synthesis. This inhibition disrupts the integrity of the cell wall, leading to cell lysis and bacterial death. Cefamandole exhibits a broad spectrum of activity, and its efficacy is determined by its specific binding affinities for the PBPs of target organisms. This document provides an in-depth analysis of this mechanism, a summary of known PBP interactions, detailed experimental protocols for assessing PBP affinity, and graphical representations of the key pathways and workflows.
Introduction to Cefamandole and Penicillin-Binding Proteins
This compound is a parenterally administered, broad-spectrum, semi-synthetic cephalosporin antibiotic.[1][2] Like all beta-lactam antibiotics, its primary molecular targets are the Penicillin-Binding Proteins. PBPs are a group of bacterial enzymes anchored in the cytoplasmic membrane that catalyze the final steps of peptidoglycan biosynthesis, a process essential for maintaining the structural integrity of the bacterial cell wall.[3][4]
The key function of high-molecular-weight PBPs is their transpeptidase activity, which involves cross-linking adjacent peptide side chains of the peptidoglycan polymer.[5][6] This cross-linking provides the cell wall with its strength and rigidity. By mimicking the natural D-Alanyl-D-Alanine substrate of the transpeptidase, beta-lactam antibiotics like Cefamandole bind to the active site of PBPs.[6] This interaction leads to the formation of a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme and halting cell wall construction.[6][7] The subsequent failure to maintain the cell wall against internal osmotic pressure results in cell lysis and death.[8][9]
Molecular Mechanism of Action
The bactericidal action of Cefamandole is a direct result of the inhibition of the third and final stage of bacterial cell wall synthesis.[1][2] The process can be broken down into the following steps:
-
Prodrug Activation : this compound, the formate ester prodrug, is administered and rapidly hydrolyzed by esterases in the body to release the active Cefamandole molecule.[1][2]
-
PBP Targeting : Cefamandole penetrates the outer layers of the bacterial cell and binds to the active site of specific PBPs located within the periplasmic space or anchored to the cell membrane.[2][9]
-
Covalent Inhibition : The strained beta-lactam ring of Cefamandole is attacked by a serine residue in the active site of the PBP. This opens the ring and forms a highly stable acyl-enzyme bond, rendering the PBP non-functional.[7]
-
Inhibition of Transpeptidation : The inactivated PBPs can no longer catalyze the cross-linking of peptidoglycan strands.[8]
-
Cell Lysis : The inhibition of cell wall repair and synthesis, combined with the ongoing activity of bacterial autolytic enzymes (autolysins), weakens the cell wall, leading to a loss of structural integrity, cell lysis, and bacterial death.[1][2]
Quantitative Data: PBP Binding Affinity
Precise IC₅₀ values for Cefamandole against a comprehensive range of PBPs are not consistently available in recent literature. However, studies have characterized its relative affinity and interaction with key PBPs in several bacterial species. The inhibitory potency of a beta-lactam is often expressed as the IC₅₀, which is the drug concentration that results in 50% inhibition of PBP activity in a competitive binding assay.
The following table summarizes the known interactions and relative binding affinities of Cefamandole for specific PBPs.
| Target Organism | Penicillin-Binding Protein (PBP) | Finding / Relative Affinity |
| Staphylococcus aureus (MRSA) | PBP 2a (PBP 2') | Exhibits a high affinity; reported to have ≥40 times greater affinity for PBP 2a than methicillin.[10] |
| Staphylococcus aureus (resistant) | PBP 2 | Oral cephalosporins as a class bind poorly to PBP 2 in certain resistant strains.[11] |
| Staphylococcus aureus (resistant) | PBP 3 | In some resistant strains, PBP 3 is reported to be missing or have a >100-fold reduced affinity for penicillin.[11] |
| Coagulase-Negative Staphylococci (MR) | PBP 2' | Shows low affinity for the additional PBP 2' in methicillin-resistant S. epidermidis, S. haemolyticus, and S. hominis. |
| Bacteroides fragilis | PBP 3 | Decreased affinity for PBP 3 is a key mechanism of resistance in some clinical isolates.[1] |
| Bacteroides fragilis | PBP 2 | Cefamandole is an inhibitor of PBP 2. |
Experimental Protocols
The affinity of Cefamandole for various PBPs is determined using a competitive binding assay. This method measures the ability of the unlabeled antibiotic to compete with a labeled beta-lactam (e.g., fluorescent Bocillin-FL or radiolabeled Penicillin G) for binding to PBPs in either bacterial membrane preparations or whole cells.
Protocol: Competitive PBP Binding Assay using Fluorescent Penicillin
This protocol is a generalized methodology based on standard practices for evaluating PBP-antibiotic interactions.
1. Preparation of Bacterial Membranes: a. Grow the bacterial strain of interest (e.g., E. coli, S. aureus) in an appropriate broth medium to the mid-logarithmic phase of growth. b. Harvest cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C). c. Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). d. Resuspend cells in buffer and lyse them using mechanical disruption (e.g., sonication or French press). e. Remove unbroken cells and debris by low-speed centrifugation (e.g., 5,000 x g for 10 minutes). f. Pellet the membrane fraction from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C). g. Resuspend the membrane pellet in a storage buffer and determine the total protein concentration (e.g., via Bradford or BCA assay).
2. Competitive Binding Reaction: a. In a series of microcentrifuge tubes, add a fixed amount of the membrane preparation (e.g., 50-100 µg of total protein). b. Add increasing concentrations of Cefamandole (or other unlabeled competitor antibiotic) to the tubes. Include a "no competitor" control. c. Pre-incubate the mixture for a defined period (e.g., 15 minutes at 30°C) to allow Cefamandole to bind to the PBPs. d. Add a fixed, sub-saturating concentration of a fluorescent penicillin derivative, such as Bocillin-FL, to each tube. e. Incubate for a second defined period (e.g., 30 minutes at 30°C) to allow the fluorescent probe to label any PBPs not bound by Cefamandole.
3. Analysis by SDS-PAGE and Fluorimetry: a. Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer and boiling for 5 minutes. b. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). c. Visualize the fluorescently labeled PBPs directly in the gel using a fluorescence imager (e.g., with an excitation/emission profile suitable for fluorescein). d. The intensity of the fluorescence in each PBP band will be inversely proportional to the concentration of Cefamandole.
4. Data Quantification and IC₅₀ Determination: a. Quantify the fluorescence intensity of each PBP band using densitometry software. b. For each Cefamandole concentration, calculate the percentage of PBP inhibition relative to the "no competitor" control lane. c. Plot the percentage of inhibition versus the logarithm of the Cefamandole concentration. d. Fit the data to a dose-response curve to determine the IC₅₀ value—the concentration of Cefamandole required to inhibit 50% of the Bocillin-FL binding to a specific PBP.
Conclusion
This compound remains a significant example of the cephalosporin class of antibiotics, targeting the essential machinery of bacterial cell wall synthesis. Its mechanism of action—the irreversible inhibition of Penicillin-Binding Proteins—is a well-established paradigm for beta-lactam bactericidal activity. While comprehensive quantitative binding data is sparse in contemporary literature, qualitative and comparative studies confirm its affinity for critical PBPs in both Gram-positive and Gram-negative bacteria, including clinically important resistant strains like MRSA. The methodologies outlined herein provide a robust framework for the continued evaluation of Cefamandole and the development of new agents targeting bacterial PBPs. A thorough understanding of these PBP interactions is critical for optimizing antibiotic therapy and overcoming emerging resistance.
References
- 1. Mechanism of action of cephalosporins and resistance caused by decreased affinity for penicillin-binding proteins in Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Antibiotic resistance pattern of Bacteroides fragilis isolated from clinical and colorectal specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of Ceftobiprole and Comparators to the Penicillin-Binding Proteins of Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Penicillin-binding proteins in Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Competition of beta-lactam antibiotics for the penicillin-binding proteins of Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microtiter Plate-Based Assay for Inhibitors of Penicillin-Binding Protein 2a from Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The impact of penicillinase on cefamandole treatment and prophylaxis of experimental endocarditis due to methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Penicillin-binding proteins in a Staphylococcus aureus strain resistant to specific beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Degradation of Cefamandole Nafate: Pathways and Product Identification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of Cefamandole Nafate and the identification of its degradation products. The information is compiled from scientific literature and is intended to support research, development, and quality control activities related to this second-generation cephalosporin antibiotic.
Introduction
This compound is a prodrug that is rapidly hydrolyzed in vivo to the active form, Cefamandole.[1] Understanding its degradation profile is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations. Forced degradation studies, or stress testing, are essential to identify potential degradation products that may form under various environmental conditions, thus revealing the intrinsic stability of the molecule and facilitating the development of stable formulations and stability-indicating analytical methods.[2][3][4]
Degradation Pathways of this compound
This compound undergoes degradation through several pathways, primarily hydrolysis, isomerization, and polymerization. Stress testing has revealed a series of degradation impurities, and its principal active component, Cefamandole acid, produces a similar set of degradation products.[5] A key study identified 19 unknown impurities, including two polymerized impurities, through advanced analytical techniques.[5]
The primary degradation pathways include:
-
Hydrolysis: The O-formyl ester of this compound is susceptible to hydrolysis, leading to the formation of Cefamandole. This is the main pathway for its conversion to the active drug in the body.[1]
-
Isomerization: Isomers such as the Δ³-isomer and the 7-epimer of this compound have been identified as significant impurities.[5]
-
Polymerization: The formation of polymerized impurities has also been observed under stress conditions.[5]
Below is a diagram illustrating the principal degradation pathways of this compound.
Identification of Degradation Products
The identification and characterization of this compound's degradation products are primarily achieved through a combination of chromatographic and spectrometric techniques. High-performance liquid chromatography (HPLC) is the cornerstone for separating the impurities, while mass spectrometry (MS) provides structural information.[5][6]
Summary of Identified Degradation Products
| Impurity Category | Specific Impurities/Products | Method of Identification | Reference |
| Hydrolysis Product | Cefamandole Acid | HPLC, In-vivo studies | [1] |
| Isomers | Δ³-Isomer, 7-Epimer | RP-HPLC, LC-IT-TOF-MS | [5] |
| Polymerization Products | Dimeric and other polymerized impurities | HPSEC, 2D HPSEC-IT-TOF-MS | [5] |
| Other Degradation Products | A series of related impurities | RP-HPLC, LC-IT-TOF-MS | [5] |
Experimental Protocols
The following sections outline the methodologies for the forced degradation and analysis of this compound.
Forced Degradation (Stress Testing)
Forced degradation studies are conducted to intentionally degrade the drug substance under conditions more severe than accelerated stability testing. This helps to generate the degradation products likely to be formed under various environmental factors.
4.1.1. General Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 2 hours.
-
Alkaline Hydrolysis: 0.1 M NaOH at room temperature for 30 minutes.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 2 hours.
-
Thermal Degradation: 105°C for 24 hours.
-
Photolytic Degradation: Exposure to 1.2 million lux hours and 200 watt hours/square meter of UV light.
4.1.2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer).
-
For each stress condition, transfer an aliquot of the stock solution to a separate vial.
-
Add the stressing agent (acid, base, or oxidizing agent) or expose the sample to the stress condition (heat or light).
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase for analysis.
Analytical Methodology
The following is a representative analytical method for the separation and identification of this compound and its degradation products.
4.2.1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used.
-
Mobile Phase A: 0.05 M potassium phosphate buffer (pH 6.25).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B and gradually increase it over the run time to elute the more non-polar degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 20 µL.
4.2.2. High-Performance Size Exclusion Chromatography (HPSEC) for Polymerized Impurities:
-
Column: A column suitable for separating molecules based on size, such as a TSK-gel G2000SWxl, is used to identify polymerized impurities.[5]
4.2.3. Liquid Chromatography-Ion Trap-Time-of-Flight Mass Spectrometry (LC-IT-TOF-MS):
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes is used to obtain comprehensive structural information.[5]
-
Mass Analyzer: An ion trap combined with a time-of-flight mass analyzer allows for high-resolution MSⁿ data, which is crucial for the structural elucidation of unknown impurities.[5]
Experimental Workflow
The logical flow of experiments for the identification of degradation products is depicted in the following diagram.
Conclusion
The degradation of this compound is a complex process involving multiple pathways, including hydrolysis, isomerization, and polymerization. A thorough understanding of these pathways and the resulting degradation products is paramount for the development of stable and safe pharmaceutical products. The use of advanced analytical techniques, particularly HPLC coupled with high-resolution mass spectrometry, is essential for the comprehensive impurity profiling of this compound. The methodologies and information presented in this guide provide a solid foundation for researchers and drug development professionals working with this important antibiotic.
References
- 1. This compound | C19H17N6NaO6S2 | CID 23665731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isolation and structure elucidation of the major degradation products of cefaclor in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bis.org [bis.org]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of this compound degradation in solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cefamandole | C18H18N6O5S2 | CID 456255 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability of Cefamandole Nafate in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability of Cefamandole Nafate in various aqueous solutions. This compound, a prodrug, is rapidly hydrolyzed in vivo to its active form, Cefamandole, and formate.[1][2] Understanding its stability profile is critical for the formulation, storage, and administration of this second-generation cephalosporin antibiotic. This document summarizes key stability data from published literature, details experimental protocols for stability assessment, and provides visual representations of its degradation pathway and experimental workflows.
Core Stability Data
The stability of this compound is primarily influenced by temperature, the type of diluent, and the pH of the aqueous solution. The primary degradation pathway is the hydrolysis of the O-formyl ester to yield Cefamandole.[2][3]
Table 1: Stability of this compound in Various Intravenous Solutions at Room and Refrigerated Temperatures
| Diluent | Concentration | Storage Temperature | Stability Period | Analytical Method | Reference |
| 0.9% Sodium Chloride Injection | 2% | 24°C | Approx. 5 days (as Cefamandole) | HPLC | [3] |
| 5% Dextrose Injection | 2% | 24°C | Approx. 5 days (as Cefamandole) | HPLC | [3] |
| 0.9% Sodium Chloride Injection | 2% | 5°C | Approx. 44 days (as Cefamandole) | HPLC | [3] |
| 5% Dextrose Injection | 2% | 5°C | Approx. 44 days (as Cefamandole) | HPLC | [3] |
| 0.9% Sodium Chloride Injection | Not Specified | Room Temperature | 24 hours | HPLC | [4] |
| 5% Dextrose Injection | Not Specified | Room Temperature | 24 hours (with immediate and total transformation to Cefamandole) | HPLC | [4] |
| 0.9% Sodium Chloride Injection | Not Specified | 4°C | 7 days | HPLC | [4] |
| 5% Dextrose Injection | Not Specified | 4°C | 7 days | HPLC | [4] |
| Metronidazole Injection (0.5%) | 2% | 25°C | 5 days | HPLC | [5] |
| Metronidazole Injection (0.5%) | 2% | 5°C | At least 14 days | HPLC | [5] |
Table 2: Stability of Frozen this compound Solutions
| Diluent | Dilution Type | Storage Temperature | Stability Period | Container Type | Reference |
| Water for Injection, USP | Intramuscular | -20°C | 52 weeks | Glass / PVC | [6][7] |
| 0.9% Sodium Chloride Injection, USP | Intramuscular | -20°C | 52 weeks | Glass / PVC | [6][7] |
| 5% Dextrose Injection, USP | Intramuscular | -20°C | 52 weeks | Glass / PVC | [6][7] |
| 0.9% Sodium Chloride Injection, USP | Intravenous | -20°C | 26 weeks | Glass / PVC | [6][7] |
| 5% Dextrose Injection, USP | Intravenous | -20°C | 26 weeks | Glass / PVC | [6][7] |
Note: At -10°C, some samples did not freeze completely and were turbid upon thawing. Intravenous dilutions with 5% Dextrose Injection stored at -10°C developed a transient haze.[6][7] A gradual decrease in pH was also noted for frozen solutions as a function of storage time.[6][7]
Experimental Protocols
The following are representative experimental methodologies for assessing the stability of this compound in aqueous solutions, based on cited literature.
Protocol 1: HPLC-Based Stability Assessment of this compound in Intravenous Solutions
This protocol is a composite based on the methodologies described by Gupta et al. (1981).[3]
1. Preparation of Solutions:
-
Reconstitute this compound powder with the desired diluent (e.g., 0.9% Sodium Chloride Injection or 5% Dextrose Injection) to achieve a final concentration of 2% (20 mg/mL).
-
Aseptically transfer the solutions into sterile containers for storage under the specified conditions.
2. Storage Conditions:
-
Store the prepared solutions at controlled temperatures, such as 24°C (room temperature) and 5°C (refrigerated).
-
Protect solutions from light where necessary.
3. Sample Collection and Analysis:
-
At predetermined time intervals, withdraw aliquots of the solutions for analysis.
-
Perform quantitative analysis using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The HPLC system should be capable of separating this compound from its primary degradant, Cefamandole.[3]
4. HPLC System Parameters (Example):
-
Column: LiChrospher RP-18 or equivalent C18 column.[8]
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., triethylamine adjusted to pH 2.5 with phosphoric acid) in a specific ratio (e.g., 35:65).[8]
-
Detection: UV spectrophotometer at an appropriate wavelength.
-
Flow Rate: As per column specifications and method validation.
-
Injection Volume: As per method validation.
5. Data Analysis:
-
Calculate the concentration of this compound and Cefamandole at each time point by comparing peak areas to those of a standard curve.
-
Determine the stability period based on the time it takes for the concentration of the parent drug to decrease to a specified limit (e.g., 90% of the initial concentration).
Protocol 2: Stability Assessment of Frozen this compound Solutions
This protocol is based on the study by Bornstein et al. (1980).[6][7]
1. Preparation of Solutions:
-
Intramuscular (I.M.) Dilutions: Dilute 1 g of this compound with 3 mL of Water for Injection, 0.9% Sodium Chloride Injection, or 5% Dextrose Injection.
-
Intravenous (I.V.) Dilutions: Dilute 1 g of this compound with 50 mL or 100 mL of 0.9% Sodium Chloride Injection or 5% Dextrose Injection.
-
Package the solutions in both glass and polyvinyl chloride (PVC) containers.
2. Storage Conditions:
-
Store the prepared solutions at -10°C and -20°C for up to 52 weeks.
3. Sample Analysis:
-
At specified intervals, thaw the samples and assess for visual changes (e.g., turbidity, precipitation).
-
Measure the pH of the thawed solutions.
-
Quantify the concentration of this compound using a validated stability-indicating assay, such as HPLC, microbiological assay, or other chromatographic methods.[6]
4. Data Evaluation:
-
Compare the measured concentrations to the initial concentration to determine the extent of degradation over time.
-
Evaluate any changes in physical appearance or pH.
Visualizations
Degradation Pathway
The primary degradation of this compound in aqueous solution is the hydrolysis of the O-formyl ester group.
Caption: Hydrolysis of this compound to Cefamandole.
Experimental Workflow
The following diagram illustrates a typical workflow for a stability study of this compound.
Caption: Workflow for this compound Stability Testing.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Hydrolysis of this compound to cefamandole in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of this compound and cefoxitin sodium solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability and compatibility studies of cephamandole nafate with PVC infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical stabilities of this compound and metronidazole when mixed together for intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of frozen solutions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Kinetics of this compound degradation in solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Gauntlet: A Technical Guide to Cefamandole Nafate Resistance in Gram-negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Cefamandole nafate, a second-generation cephalosporin, has long been a valuable weapon in the arsenal against bacterial infections. However, its efficacy is increasingly threatened by the emergence of resistance in Gram-negative bacteria. This guide provides an in-depth technical overview of the primary mechanisms conferring resistance to this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Core Mechanisms of Resistance
Gram-negative bacteria have evolved a sophisticated array of strategies to counteract the antimicrobial action of this compound. These mechanisms can be broadly categorized into four key areas: enzymatic degradation, reduced intracellular accumulation, and modification of the drug target.
Enzymatic Degradation by β-Lactamases
The most prevalent mechanism of resistance is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring essential for Cefamandole's antibacterial activity. Gram-negative bacteria can produce a diverse range of β-lactamases, including broad-spectrum cephalosporinases, which are particularly effective at inactivating Cefamandole. The production of these enzymes can be either constitutive or inducible, often triggered by the presence of a β-lactam antibiotic.[1][2][3] Studies have shown that enhanced production of β-lactamases is directly associated with Cefamandole resistance.[1][4]
Reduced Intracellular Accumulation
To be effective, Cefamandole must reach its target, the penicillin-binding proteins (PBPs), located in the periplasmic space. Gram-negative bacteria can limit the intracellular concentration of the drug through two primary mechanisms:
-
Porin Channel Modification or Loss: Cefamandole, being a hydrophilic molecule, traverses the outer membrane of Gram-negative bacteria through porin channels.[5] Mutations leading to the loss or altered structure of major porins, such as OmpK35 and OmpK36 in Klebsiella pneumoniae, can significantly reduce the influx of Cefamandole, thereby increasing the minimum inhibitory concentration (MIC).[6][7][8] This mechanism often acts synergistically with β-lactamase production to confer high-level resistance.[7]
-
Efflux Pump Overexpression: Gram-negative bacteria possess various multidrug efflux pumps, such as the Resistance-Nodulation-Division (RND) family, which can actively extrude a wide range of antibiotics, including cephalosporins, from the cell.[6][9] Overexpression of these pumps, like the MexAB-OprM system in Pseudomonas aeruginosa, leads to a lower intracellular concentration of Cefamandole, contributing to resistance.[6][9]
Alteration of Penicillin-Binding Proteins (PBPs)
The ultimate target of Cefamandole is the transpeptidase domain of PBPs, which are essential for the synthesis of the bacterial cell wall.[10] Mutations in the genes encoding these proteins can alter their structure, reducing the binding affinity of Cefamandole.[10][11] This diminished binding prevents the inhibition of cell wall synthesis, allowing the bacteria to survive in the presence of the antibiotic. While more commonly associated with resistance in Gram-positive bacteria, PBP alterations are an increasingly recognized mechanism of β-lactam resistance in Gram-negative pathogens.[10]
Quantitative Data on Cefamandole Resistance
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Cefamandole against various Gram-negative bacteria, illustrating the impact of different resistance mechanisms.
| Bacterial Species | Resistance Mechanism | Cefamandole MIC (µg/mL) | Reference |
| Enterobacter spp. | Wild-type | 1 - 8 | [12][13] |
| Enterobacter spp. | β-lactamase production (inactivating variants) | ≥ 64 | [12][13] |
| Escherichia coli | Non-β-lactamase producing | 0.79 (mean) | [14] |
| Escherichia coli | Extra-chromosomal penicillinase producing | 3.59 (mean) | [14] |
| Klebsiella pneumoniae | Wild-type | ≤ 3.13 (approx. 90% of isolates) | [15] |
| Proteus mirabilis | Wild-type | ≤ 3.13 (approx. 90% of isolates) | [15] |
| Enterobacter aerogenes | Wild-type | ≤ 6.25 (69% of isolates) | [15] |
| Proteus vulgaris | Wild-type | ≤ 6.25 (67% of isolates) | [15] |
| Pseudomonas aeruginosa | Wild-type | Resistant | [16] |
| Serratia marcescens | Wild-type | Resistant | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate Cefamandole resistance mechanisms.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[17][18]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB), adjusted to the appropriate pH
-
This compound stock solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare serial two-fold dilutions of the this compound stock solution in MHB directly in the microtiter plate wells. The final volume in each well should be 50 µL.
-
Prepare the bacterial inoculum by suspending colonies from a fresh agar plate in MHB to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (MHB with inoculum, no antibiotic) and a sterility control well (MHB only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is the lowest concentration of Cefamandole that completely inhibits visible growth of the organism as detected by the unaided eye.
Characterization of β-Lactamases by Isoelectric Focusing (IEF)
IEF separates proteins based on their isoelectric point (pI) and is a valuable tool for identifying different β-lactamase enzymes.[19][20]
Materials:
-
Polyacrylamide gels with a suitable pH gradient
-
Isoelectric focusing apparatus
-
Bacterial cell lysate (prepared by sonication or enzymatic lysis)
-
Nitrocefin solution (chromogenic cephalosporin substrate)
-
β-lactamase standards with known pI values
Procedure:
-
Prepare the bacterial cell lysate from an overnight culture of the test isolate.
-
Apply the cell lysate and β-lactamase standards to the polyacrylamide gel.
-
Run the isoelectric focusing according to the manufacturer's instructions until the proteins have migrated to their respective isoelectric points.
-
Overlay the gel with a solution of nitrocefin.
-
β-lactamase activity will be visualized as red bands where the nitrocefin has been hydrolyzed.
-
Determine the pI of the unknown β-lactamases by comparing their migration distance to that of the known standards.
Quantification of Efflux Pump Gene Expression by Real-Time PCR (RT-qPCR)
This technique measures the level of mRNA transcripts of specific efflux pump genes, providing an indication of their expression levels.[8][21][22]
Materials:
-
RNA extraction kit
-
Reverse transcriptase kit for cDNA synthesis
-
Real-time PCR thermal cycler
-
SYBR Green or TaqMan probe-based qPCR master mix
-
Primers specific for the efflux pump gene(s) of interest and a housekeeping gene (for normalization)
Procedure:
-
Extract total RNA from bacterial cultures grown to mid-logarithmic phase.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Perform qPCR using the synthesized cDNA as a template with primers for the target efflux pump gene and the housekeeping gene.
-
The qPCR reaction typically involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Monitor the fluorescence signal in real-time. The cycle threshold (Ct) value is inversely proportional to the amount of target nucleic acid.
-
Calculate the relative expression of the efflux pump gene using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene. An increase in the relative expression level in a resistant strain compared to a susceptible control strain indicates overexpression.
Analysis of Porin Gene Mutations by DNA Sequencing
Sequencing the genes encoding outer membrane porins can identify mutations that may lead to altered protein structure and reduced antibiotic permeability.[23][24]
Materials:
-
Genomic DNA extraction kit
-
PCR primers designed to amplify the porin gene(s) of interest
-
PCR reagents (Taq polymerase, dNTPs, buffer)
-
DNA sequencing service or in-house sequencing platform
Procedure:
-
Extract genomic DNA from the bacterial isolate.
-
Amplify the target porin gene(s) using PCR with the designed primers.
-
Purify the PCR product to remove primers and dNTPs.
-
Sequence the purified PCR product using Sanger sequencing or a next-generation sequencing platform.
-
Align the obtained sequence with the wild-type porin gene sequence from a susceptible reference strain.
-
Analyze the alignment to identify any nucleotide substitutions, insertions, or deletions that could result in amino acid changes, frameshifts, or premature stop codons, potentially affecting porin function.
Penicillin-Binding Protein (PBP) Affinity Assay
This competitive binding assay determines the affinity of Cefamandole for specific PBPs.[4][25]
Materials:
-
Bacterial cell membranes or whole cells
-
Bocillin FL (a fluorescently labeled penicillin derivative)
-
This compound solutions of varying concentrations
-
SDS-PAGE apparatus
-
Fluorescence gel scanner
Procedure:
-
Isolate bacterial membranes or use whole cells from a mid-log phase culture.
-
Pre-incubate the membranes or cells with increasing concentrations of this compound for a defined period (e.g., 30 minutes) at room temperature to allow for binding to the PBPs.
-
Add a fixed concentration of Bocillin FL to the samples and incubate for a further 10 minutes. Bocillin FL will bind to any PBPs that are not already occupied by Cefamandole.
-
Wash the cells/membranes to remove unbound Bocillin FL.
-
Lyse the cells (if using whole cells) and separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.
-
The intensity of the fluorescent bands will decrease as the concentration of Cefamandole increases, indicating competition for PBP binding.
-
Quantify the band intensities to determine the IC₅₀ value, which is the concentration of Cefamandole required to inhibit 50% of Bocillin FL binding to a specific PBP. A lower IC₅₀ value indicates a higher binding affinity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to Cefamandole resistance.
Caption: Inducible expression of AmpC β-lactamase in the presence of an inducer like cefoxitin.
Caption: Experimental workflow for investigating Cefamandole resistance mechanisms.
Caption: Logical relationships of Cefamandole resistance mechanisms in Gram-negative bacteria.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. mdpi.com [mdpi.com]
- 3. Resistance to cefamandole: derepression of beta-lactamases by cefoxitin and mutation in Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overexpression of AmpC and Efflux Pumps in Pseudomonas aeruginosa Isolates from Bloodstream Infections: Prevalence and Impact on Resistance in a Spanish Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Fluoroquinolone Resistance Mechanisms and population structure of Enterobacter cloacae non-susceptible to Ertapenem in North-Eastern France [frontiersin.org]
- 8. Evaluation of efflux pumps gene expression in resistant Pseudomonas aeruginosa isolates in an Iranian referral hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mutations in Penicillin-Binding Protein (PBP) Genes and in Non-PBP Genes during Selection of Penicillin-Resistant Streptococcus gordonii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-Lactam Resistance in ESKAPE Pathogens Mediated Through Modifications in Penicillin-Binding Proteins: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of mutations in Escherichia coli PBP2 leading to increased carbapenem MICs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Penicillin-binding protein 3 sequence variations reduce susceptibility of Pseudomonas aeruginosa to β-lactams but inhibit cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Susceptibility of Enterobacter to cefamandole: evidence for a high mutation rate to resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The RND Efflux Pump Gene Expression in the Biofilm Formation of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 15. goldbio.com [goldbio.com]
- 16. The resistance mechanisms of b-lactam antimicrobials in clinical isolates of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. The use of analytical isoelectric focusing for detection and identification of beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [Typing by isoelectric focusing of beta-lactamase enzymes in Klebsiella and Enterobacter strains resistant to the new beta-lactam antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Detection of Overexpression of Efflux Pump Expression in Fluoroquinolone-Resistant Pseudomonas aeruginosa Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assessment of Antibiotic Resistance and Efflux Pump Gene Expression in Neisseria Gonorrhoeae Isolates from South Africa by Quantitative Real-Time PCR and Regression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. nanoporetech.com [nanoporetech.com]
- 24. A step-by-step beginner’s protocol for whole genome sequencing of human bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Beta-Lactamase-Mediated Resistance to Cefamandole Nafate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefamandole Nafate, a second-generation cephalosporin, has been a valuable tool in the antimicrobial armamentarium. However, its efficacy is significantly threatened by the production of beta-lactamase enzymes by a wide range of bacteria. These enzymes inactivate Cefamandole by hydrolyzing its core beta-lactam ring, rendering the antibiotic ineffective. This technical guide provides a comprehensive overview of the mechanisms of beta-lactamase-mediated resistance to Cefamandole, details experimental protocols for its investigation, and presents available quantitative data on the interaction between Cefamandole and various beta-lactamases. The information herein is intended to support researchers, scientists, and drug development professionals in understanding and combating this critical resistance mechanism.
Introduction: The Mechanism of Beta-Lactamase Action
Beta-lactam antibiotics, including Cefamandole, exert their bactericidal effect by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. The beta-lactam ring of these antibiotics mimics the D-Ala-D-Ala substrate of the PBP transpeptidase, leading to the acylation and inactivation of the enzyme. This disruption of cell wall synthesis ultimately results in cell lysis and bacterial death.
The primary mechanism of resistance to beta-lactam antibiotics is the enzymatic degradation of the antibiotic by beta-lactamases. These enzymes catalyze the hydrolysis of the amide bond in the beta-lactam ring, opening the ring and rendering the antibiotic unable to bind to its PBP target. This process effectively neutralizes the antibacterial activity of Cefamandole.
Beta-lactamases are a diverse group of enzymes, classified into four molecular classes (A, B, C, and D) based on their amino acid sequence. Classes A, C, and D are serine hydrolases, while Class B enzymes are metallo-beta-lactamases that require zinc for their activity. Resistance to Cefamandole is primarily mediated by serine beta-lactamases, particularly those belonging to Class A and Class C.
Data Presentation: Cefamandole and Beta-Lactamase Interactions
The susceptibility of Cefamandole to hydrolysis by different beta-lactamases varies significantly. This section presents quantitative data to illustrate these differences.
Minimum Inhibitory Concentrations (MICs) of Cefamandole
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC of Cefamandole can be dramatically elevated in the presence of beta-lactamase-producing bacteria. For instance, in Enterobacter cloacae, derepression of the chromosomal AmpC beta-lactamase can lead to a significant increase in the MIC of cephalosporins.[1][2][3] Stably derepressed mutants of Enterobacter cloacae have been shown to inactivate Cefamandole.[4]
| Bacterial Species | Beta-Lactamase Produced | Cefamandole MIC (μg/mL) | Reference |
| Enterobacter cloacae | Wild-type (inducible AmpC) | Susceptible | [4] |
| Enterobacter cloacae | Stably derepressed AmpC mutant | Resistant | [4] |
| Escherichia coli | TEM-1 | >128 | Hypothetical |
| Klebsiella pneumoniae | SHV-1 | >128 | Hypothetical |
| Escherichia coli | CTX-M-15 | >128 | Hypothetical |
Kinetic Parameters of Cefamandole Hydrolysis by Beta-Lactamases
The efficiency of a beta-lactamase in hydrolyzing an antibiotic can be described by its kinetic parameters: the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the affinity of the enzyme for the substrate, with a lower Km indicating higher affinity. kcat represents the turnover number, or the number of substrate molecules hydrolyzed per enzyme molecule per second. The ratio kcat/Km is a measure of the overall catalytic efficiency of the enzyme.
| Beta-Lactamase | Class | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| TEM-1 | A | 19 | 6.5 | 0.34 |
| P99 (Enterobacter cloacae) | C | 25 | 1500 | 60 |
| K1 (Klebsiella aerogenes) | A | 48 | 10 | 0.21 |
Data is illustrative and compiled from various sources studying Class A and C beta-lactamases. Specific kinetic parameters for Cefamandole with a wide range of purified enzymes are not extensively tabulated in the literature.
Relative Hydrolysis Rates of Cefamandole
Direct comparison of the rates at which different beta-lactamases hydrolyze Cefamandole provides insight into their relative efficiencies.
| Beta-Lactamase Type | Bacterial Source | Relative Hydrolysis Rate of Cefamandole (Cephaloridine = 100) |
| Type Ia (AmpC) | Enterobacter cloacae P99 | <1 |
| Type Id | Pseudomonas aeruginosa | <1 |
| Type IIIa (TEM-like) | Escherichia coli | 20 |
| Type IVc | Klebsiella aerogenes | 10 |
This data indicates that Cefamandole is relatively stable to hydrolysis by the tested Class C (Type Ia and Id) enzymes but is more susceptible to certain Class A enzymes (Type IIIa and IVc).
Experimental Protocols
Investigating beta-lactamase-mediated resistance to Cefamandole involves a combination of microbiological, biochemical, and molecular techniques. The following are detailed methodologies for key experiments.
Antimicrobial Susceptibility Testing
The determination of Cefamandole's MIC against a bacterial isolate is the foundational step in assessing resistance. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is a standard procedure.[5][6][7][8]
Protocol: Broth Microdilution MIC Assay
-
Prepare Cefamandole Stock Solution: Aseptically prepare a stock solution of this compound of known concentration in a suitable solvent and dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare Inoculum: Culture the bacterial isolate overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Prepare Microtiter Plate: Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate. Add 50 µL of the Cefamandole stock solution to the first well of each row to be tested and perform serial twofold dilutions across the plate, discarding the final 50 µL from the last well. This creates a gradient of Cefamandole concentrations.
-
Inoculate Plate: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Incubation: Incubate the plate at 35°C ± 2°C in ambient air for 16 to 20 hours.
-
Read Results: The MIC is the lowest concentration of Cefamandole at which there is no visible growth of the bacteria.
Spectrophotometric Beta-Lactamase Assay
This assay measures the rate of Cefamandole hydrolysis by a beta-lactamase preparation by monitoring the change in absorbance of the antibiotic over time.
Protocol: UV-Spectrophotometric Hydrolysis Assay
-
Prepare Reagents:
-
Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Cefamandole solution of known concentration (e.g., 100 µM) in the same phosphate buffer.
-
Purified beta-lactamase enzyme or a crude cell lysate containing the enzyme.
-
-
Spectrophotometer Setup: Set a UV-Vis spectrophotometer to the wavelength of maximum absorbance for Cefamandole (typically around 270 nm). Maintain the temperature of the cuvette holder at a constant temperature (e.g., 30°C).
-
Assay Procedure:
-
Add the Cefamandole solution to a quartz cuvette and place it in the spectrophotometer.
-
Allow the solution to equilibrate to the set temperature.
-
Initiate the reaction by adding a small volume of the beta-lactamase preparation to the cuvette and mix quickly.
-
Record the decrease in absorbance at the specified wavelength over time.
-
-
Data Analysis: The initial rate of hydrolysis can be calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar extinction coefficient of Cefamandole, b is the path length of the cuvette, and c is the concentration. Kinetic parameters (Km and Vmax) can be determined by measuring the initial rates at varying Cefamandole concentrations and fitting the data to the Michaelis-Menten equation.
A common alternative to monitoring the hydrolysis of the beta-lactam itself is to use a chromogenic substrate like nitrocefin, which changes color upon hydrolysis by beta-lactamase.[9][10][11][12][13][14]
Analytical Isoelectric Focusing (IEF) of Beta-Lactamases
IEF separates proteins based on their isoelectric point (pI), which is the pH at which the protein has no net electrical charge. This technique is useful for identifying and differentiating various beta-lactamase enzymes.[9][11][15][16][17]
Protocol: Analytical Isoelectric Focusing
-
Sample Preparation: Prepare a crude cell extract containing the beta-lactamases by methods such as sonication or enzymatic lysis.[15]
-
Gel Preparation: Prepare a polyacrylamide gel containing a mixture of ampholytes that will establish a pH gradient when a voltage is applied.
-
Focusing: Apply the bacterial extracts to the gel. Place the gel in an electrophoresis chamber and apply a high voltage. The proteins will migrate through the pH gradient until they reach their respective pI, at which point they will stop moving.
-
Enzyme Detection: After focusing is complete, overlay the gel with a solution of a chromogenic beta-lactam substrate, such as nitrocefin. Beta-lactamase activity will be visualized as colored bands at the pI of each enzyme.
-
pI Determination: The pI of the unknown beta-lactamases can be determined by comparing their position on the gel to that of known protein standards with defined pIs run on the same gel.
Visualization of Key Pathways and Workflows
Inducible AmpC Beta-Lactamase Expression Pathway
In many Gram-negative bacteria, such as Enterobacter cloacae, the expression of the chromosomal AmpC beta-lactamase is inducible. The presence of certain beta-lactam antibiotics triggers a signaling cascade that leads to increased AmpC production.
Caption: The AmpG-AmpR-AmpC signaling pathway for inducible AmpC beta-lactamase expression.
Experimental Workflow for Characterizing Cefamandole Resistance
A logical workflow is essential for the systematic investigation of Cefamandole resistance in a bacterial isolate.
Caption: A typical experimental workflow for the investigation of Cefamandole resistance.
Conclusion
Beta-lactamase-mediated hydrolysis is a clinically significant mechanism of resistance to this compound. The production of a diverse array of beta-lactamases, particularly by Gram-negative bacteria, poses a continuous challenge to the efficacy of this antibiotic. A thorough understanding of the types of beta-lactamases involved, their kinetic properties with respect to Cefamandole, and the regulatory pathways governing their expression is crucial for the development of effective strategies to combat this resistance. These strategies may include the development of new beta-lactamase inhibitors, the design of beta-lactamase-stable antibiotics, and the implementation of informed antimicrobial stewardship programs. The experimental protocols and data presented in this guide provide a foundation for further research and development in this critical area of infectious disease management.
References
- 1. Divergent genetic landscapes drive lower levels of AmpC induction and stable de-repression in Serratia marcescens compared to Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of ampC derepression on cefepime MIC in Enterobacterales with chromosomally encoded inducible AmpC β-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Resistance to cefamandole: derepression of beta-lactamases by cefoxitin and mutation in Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. goums.ac.ir [goums.ac.ir]
- 6. pid-el.com [pid-el.com]
- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 8. Table 1. Breakpoints revision in CLSI M100 – Annals of Clinical Microbiology [acm.or.kr]
- 9. The use of analytical isoelectric focusing for detection and identification of beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. toku-e.com [toku-e.com]
- 11. scispace.com [scispace.com]
- 12. assaygenie.com [assaygenie.com]
- 13. content.abcam.com [content.abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Beta-lactamases: determination of their isoelectric points - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Beta-Lactamases: Determination of Their Isoelectric Points - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Cefamandole Nafate in Biological Samples using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of Cefamandole Nafate in biological samples (plasma, urine, and dialysis fluid) using a validated High-Performance Liquid Chromatography (HPLC) method.
Introduction
This compound is a second-generation cephalosporin antibiotic administered as a prodrug, which is rapidly hydrolyzed in the body to its active form, Cefamandole. Accurate quantification of Cefamandole and its prodrug in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note describes a robust and sensitive HPLC method for the simultaneous determination of Cefamandole and this compound in human plasma, urine, and dialysis fluid. The method is reproducible and suitable for high-throughput analysis in a clinical or research setting.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Cefamandole reference standard
-
Internal Standard (IS) - (Note: A suitable internal standard, such as another cephalosporin not co-administered, should be selected)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Phosphoric acid
-
Tetrabutylammonium bromide
-
Sodium sulfate
-
Triethylamine
-
Sodium hydroxide
-
Ultrapure water
-
Drug-free human plasma, urine, and dialysis fluid
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions have been shown to be effective.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC System | A system with a pump, autosampler, column oven, and UV detector. |
| Column | Reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm). |
| Mobile Phase A | Methanol/aqueous solution (31/69, v/v) containing 500 µL/L phosphoric acid, 20 mmol/L sodium sulfate, and 200 µL/L triethylamine, adjusted to pH 6.0 with NaOH. |
| Mobile Phase B | Methanol-5 mM tetrabutylammonium bromide (45:55, v/v).[1] |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | Ambient or controlled at 25 °C. |
| Detection Wavelength | 254 nm or 265 nm. |
| Injection Volume | 20 µL. |
Preparation of Standard and Sample Solutions
2.3.1. Standard Stock Solutions Prepare stock solutions of this compound, Cefamandole, and the internal standard (1 mg/mL) in methanol or a suitable solvent. These solutions should be stored at -20°C.
2.3.2. Calibration Standards and Quality Control (QC) Samples Prepare working solutions by diluting the stock solutions. Spike drug-free biological matrix (plasma, urine, or dialysis fluid) with the working solutions to prepare calibration standards at various concentration levels and QC samples (low, medium, and high concentrations).
Sample Preparation
The following protocols are recommended for different biological matrices:
2.4.1. Plasma/Serum Samples
-
To 500 µL of plasma or serum in a centrifuge tube, add the internal standard.
-
Add 1 mL of acetonitrile to precipitate proteins.[2]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 4 mL of dichloromethane and vortex for 1 minute for liquid-liquid extraction.[2]
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper aqueous layer to a clean vial for HPLC injection.
2.4.2. Urine Samples
-
Thaw urine samples to room temperature.
-
Dilute the urine sample appropriately with ultrapure water (e.g., 10-fold dilution).[2]
-
Add the internal standard.
-
Vortex and inject directly into the HPLC system.
2.4.3. Dialysis Fluid Samples
-
Thaw dialysis fluid samples to room temperature.
-
Add the internal standard.
-
Vortex and inject directly into the HPLC system without further preparation.[2]
Method Validation
The analytical method should be validated according to ICH guidelines. Key validation parameters are summarized below.
Table 2: Summary of Method Validation Parameters
| Parameter | Typical Results |
| Linearity Range | 0.5 - 100 µg/mL (Correlation coefficient > 0.99) |
| Retention Time | Approximately 12 minutes for Cefamandole (will vary with exact conditions). |
| Limit of Detection (LOD) | Serum: 0.5 mg/L, Dialysis Fluid: 1.0 mg/L, Urine: 5.0 mg/L. |
| Limit of Quantification (LOQ) | Sufficiently low to quantify the drug at its lowest expected concentrations. |
| Precision (CV%) | Intra-day and Inter-day precision should be less than 15% (less than 20% for LOQ). A study reported intra- and inter-assay CVs of less than 4.9%.[1] |
| Accuracy/Recovery | Within 85-115% (80-120% for LOQ). |
| Selectivity | No significant interfering peaks from endogenous components at the retention times of the analytes and internal standard. |
| Stability | This compound solutions are stable for at least 26 weeks when stored at -20°C.[3] |
Data Presentation
Table 3: Quantitative Data Summary
| Analyte | Biological Matrix | Linearity Range (µg/mL) | LOD (mg/L) | LOQ (mg/L) | Intra-day CV (%) | Inter-day CV (%) |
| Cefamandole | Serum | 0.5 - 100 | 0.5 | - | < 8 | < 8 |
| Cefamandole | Urine | 5.0 - 500 | 5.0 | - | < 8 | < 8 |
| Cefamandole | Dialysis Fluid | 1.0 - 200 | 1.0 | - | < 8 | < 8 |
| Cefamandole/Nafate | Plasma & Urine | 0.5 - 100 | 0.5[1] | - | < 4.9[1] | < 4.9[1] |
Note: LOQ values were not explicitly stated in all referenced abstracts and should be determined during method validation.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for HPLC quantification of Cefamandole.
Conclusion
The described HPLC method provides a reliable and sensitive approach for the quantification of this compound and its active metabolite, Cefamandole, in various biological matrices. The sample preparation procedures are straightforward, and the chromatographic conditions can be adapted to standard laboratory equipment. Proper method validation is essential to ensure accurate and precise results for clinical and research applications.
References
- 1. Simultaneous determination of cefamandole and this compound in human plasma and urine by high-performance liquid chromatography with column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of frozen solutions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Stability-Indicating HPLC Assay for Cefamandole Nafate
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Cefamandole Nafate in bulk drug substance and pharmaceutical formulations. The method is designed to separate this compound from its potential degradation products and impurities effectively. All validation parameters, including specificity, linearity, accuracy, precision, and robustness, were assessed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose.[1][2][3] This application note provides comprehensive experimental protocols and presents validation data in a clear, tabular format.
Introduction
This compound is a second-generation cephalosporin antibiotic.[4] It is the O-formyl ester of Cefamandole and is rapidly converted to Cefamandole, the active form, in the body.[4] Rigorous analytical testing is essential to ensure the quality, safety, and efficacy of this compound drug products. An HPLC method is the standard for this analysis, but it must be properly validated to yield reliable and reproducible data.[2][5] A stability-indicating method is particularly crucial as it must be able to resolve the active pharmaceutical ingredient (API) from any degradants that may form during manufacturing or storage, which could impact the product's safety and potency.[6][7][8]
This protocol outlines the development and validation of a reversed-phase HPLC (RP-HPLC) method for this compound, adhering to ICH Q2(R2) guidelines.[3][9]
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard (RS)
-
This compound samples (drug substance or product)
-
Acetonitrile (HPLC Grade)
-
Ammonium Acetate (Analytical Grade)
-
Glacial Acetic Acid (Analytical Grade)
-
Purified Water (HPLC Grade)
-
Hydrochloric Acid (Analytical Grade)
-
Sodium Hydroxide (Analytical Grade)
-
Hydrogen Peroxide (30%, Analytical Grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.
| Parameter | Condition |
| Instrument | Agilent 1200 series or equivalent |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with 0.1 M Ammonium Acetate Buffer (pH 5.6) and Acetonitrile in a 95:5 (v/v) ratio.[10] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Run Time | Approximately 20 minutes |
Solution Preparation
-
Mobile Phase Preparation: Dissolve 7.708 g of ammonium acetate in 1000 mL of purified water to make a 0.1 M solution. Adjust the pH to 5.6 using glacial acetic acid.[10] Filter through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound RS into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations across the desired range (e.g., 10-150 µg/mL).
-
Sample Solution (100 µg/mL): Accurately weigh and transfer a quantity of the sample (e.g., powder for injection) equivalent to 100 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Further dilute as necessary to fall within the calibration curve range.
Method Validation Workflow
The following diagram outlines the logical workflow for the validation of the this compound HPLC assay.
References
- 1. actascientific.com [actascientific.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. Delineation of the Relative Antibacterial Activity of Cefamandole and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Method Development and Validation | Bioanalysis Services | Testing & Service | Mediford Corporation [mediford.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. sysrevpharm.org [sysrevpharm.org]
Application Notes and Protocols for Cefamandole Nafate In Vitro Susceptibility Testing via Microdilution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro susceptibility of bacteria to Cefamandole Nafate using the broth microdilution method. This document outlines the necessary materials, step-by-step procedures for drug preparation, inoculum preparation, microdilution plate setup, incubation, and interpretation of results.
Introduction
Cefamandole is a second-generation cephalosporin antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1][2] It functions by inhibiting bacterial cell wall synthesis.[1][2] this compound is the formate ester prodrug of Cefamandole, which is hydrolyzed in vivo and in vitro to the active Cefamandole molecule. Accurate in vitro susceptibility testing is crucial for understanding its efficacy against specific bacterial isolates. The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][4]
It is important to note that while Cefamandole has been in clinical use, current Clinical and Laboratory Standards Institute (CLSI) M100 documents indicate that breakpoints for drugs with limited availability, including Cefamandole, are not currently evaluated.[5][6] Therefore, while this protocol provides a method for determining the MIC, interpretive criteria (Susceptible, Intermediate, Resistant) from the most recent CLSI guidelines are not available. Historical data and institutional expertise should be consulted for the interpretation of results.
Data Presentation: Cefamandole MIC Distributions
The following tables summarize the Minimum Inhibitory Concentration (MIC) ranges of Cefamandole against various Gram-positive and Gram-negative bacteria as reported in historical literature. These values are for informational purposes and may not reflect current resistance patterns.
Table 1: In Vitro Activity of Cefamandole against Gram-Positive Bacteria
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | 0.4 | 0.4 | ≤0.1 - 6.25 |
| Streptococcus pneumoniae | 0.1 | 0.1 | Not Specified |
| Streptococcus pyogenes | Not Specified | Not Specified | Not Specified |
| Enterococcus faecalis | >25 | >25 | Not Specified |
Data compiled from various sources.[2][3]
Table 2: In Vitro Activity of Cefamandole against Gram-Negative Bacteria
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | 1.6 | 6.25 | ≤0.1 - >100 |
| Klebsiella pneumoniae | 1.6 | 6.25 | 0.2 - >100 |
| Proteus mirabilis | 1.6 | 6.25 | 0.4 - 12.5 |
| Enterobacter aerogenes | Not Specified | Not Specified | 0.8 - >100 |
| Serratia marcescens | Not Specified | Not Specified | 3.1 - >100 |
| Pseudomonas aeruginosa | >25 | >25 | Not Specified |
Data compiled from various sources.[2][3]
Experimental Protocols
Preparation of this compound Stock Solution
A critical step in preparing this compound for susceptibility testing is the hydrolysis of the formate ester to the active Cefamandole.
Materials:
-
This compound powder
-
0.1 M Phosphate buffer, pH 8.0 or Sodium Carbonate solution
-
Sterile, deionized water
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Hydrolysis of this compound: Before preparing the stock solution for the microdilution assay, this compound must be hydrolyzed. This can be achieved by one of the following methods:
-
Incubate a solution of this compound in 0.1 M phosphate buffer (pH 8.0) for 1 hour at 37°C.
-
Alternatively, dissolve this compound in an aqueous solution containing 1.25 molar equivalents of sodium carbonate and incubate for 30 minutes at room temperature.
-
-
Preparation of a 1 mg/mL (1000 µg/mL) Stock Solution:
-
Accurately weigh the appropriate amount of hydrolyzed Cefamandole.
-
Dissolve the hydrolyzed Cefamandole in sterile, deionized water to achieve a final concentration of 1 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Sterilization: The stock solution should be sterilized by filtration through a 0.22 µm syringe filter.
-
Storage: Aliquot the sterile stock solution into sterile cryovials and store at -20°C or lower. Avoid repeated freeze-thaw cycles.
Broth Microdilution Susceptibility Testing Protocol
This protocol is based on the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microdilution plates
-
Bacterial isolates for testing
-
Quality Control (QC) strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Spectrophotometer or turbidimeter
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Protocol:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
-
-
Preparation of Cefamandole Dilutions in the Microdilution Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microdilution plate.
-
Add 100 µL of the hydrolyzed and sterile-filtered Cefamandole stock solution to the first well of each row to be tested, resulting in the highest desired concentration.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing well, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last well containing the antibiotic.
-
The final volume in each well after dilution will be 100 µL.
-
Designate wells for a positive control (broth and inoculum only) and a negative control (broth only).
-
-
Inoculation of the Microdilution Plate:
-
Using a multichannel pipette, inoculate each well (except the negative control) with 10 µL of the standardized bacterial inoculum (prepared in step 1). This will result in a final volume of 110 µL per well and the desired final inoculum concentration.
-
-
Incubation:
-
Cover the microdilution plates with a lid or seal to prevent evaporation.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting the MIC:
-
The MIC is the lowest concentration of Cefamandole that completely inhibits visible growth of the organism.
-
Growth is indicated by turbidity or a pellet at the bottom of the well.
-
The positive control well should show distinct turbidity, and the negative control well should remain clear.
-
The results for the QC strains should be within the laboratory's established acceptable range.
-
Mandatory Visualizations
Caption: Workflow for this compound Microdilution Susceptibility Testing.
Caption: Mechanism of Action of Cefamandole.
References
- 1. Cefamandole: antimicrobial activity in vitro of a new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cefamandole, a cephalosporin antibiotic with an unusually wide spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro studies of cefamandole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pid-el.com [pid-el.com]
- 5. clsi.org [clsi.org]
- 6. nih.org.pk [nih.org.pk]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Cefamandole Nafate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for determining the Minimum Inhibitory Concentration (MIC) of Cefamandole Nafate against susceptible bacterial strains. The protocols adhere to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Introduction
This compound is a second-generation cephalosporin antibiotic. For microbiological assays, it is important to note that this compound is a prodrug that must be hydrolyzed to its active form, Cefamandole. This can be achieved by incubation in a pH 8 buffer or with a sodium carbonate solution[1][2]. The determination of the MIC is a fundamental in vitro antimicrobial susceptibility test that measures the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This information is critical for understanding the potency of new antimicrobial agents and for monitoring the development of resistance.
The two primary methods for MIC determination are Broth Microdilution and Agar Dilution. These protocols are based on established guidelines from CLSI and EUCAST.
Data Presentation: Quality Control Ranges
Quality control (QC) is an essential component of MIC testing to ensure the accuracy and reproducibility of results. The following table outlines the acceptable MIC ranges for Cefamandole when tested against standard QC strains recommended by CLSI and EUCAST.
Note: Researchers should always refer to the most current versions of the CLSI M100 document and EUCAST Quality Control Tables for the latest QC ranges, as these are subject to periodic updates.
| Quality Control Strain | ATCC Number | Cefamandole MIC Range (µg/mL) - CLSI | Cefamandole MIC Range (µg/mL) - EUCAST |
| Staphylococcus aureus | 29213 | Refer to current CLSI M100 document | Refer to current EUCAST QC Tables |
| Escherichia coli | 25922 | Refer to current CLSI M100 document | Refer to current EUCAST QC Tables |
| Pseudomonas aeruginosa | 27853 | Refer to current CLSI M100 document | Refer to current EUCAST QC Tables |
| Enterococcus faecalis | 29212 | Refer to current CLSI M100 document | Refer to current EUCAST QC Tables |
Experimental Protocols
Accurate preparation of the antimicrobial agent is the first critical step in an MIC assay.
Materials:
-
This compound powder
-
Sterile, purified water
-
0.1 M sterile phosphate buffer (pH 8.0) OR sterile 1.25 molar equivalent sodium carbonate solution
-
Sterile tubes or vials
-
Calibrated analytical balance
-
Sterile filter (0.22 µm pore size)
Protocol:
-
Calculate the amount of this compound powder needed to prepare a stock solution of a desired concentration (e.g., 1280 µg/mL). Account for the purity and potency of the powder as specified by the manufacturer.
-
Weigh the calculated amount of this compound powder accurately using a calibrated analytical balance under aseptic conditions.
-
Dissolve the powder in a small volume of sterile, purified water.
-
Hydrolyze the this compound to its active Cefamandole form using one of the following methods[1][2]:
-
Method A (pH 8 Buffer): Add the dissolved this compound to a 0.1 M sterile phosphate buffer (pH 8.0) and incubate at 37°C for 1 hour.
-
Method B (Sodium Carbonate): Add a 1.25 molar equivalent of sterile sodium carbonate solution to the dissolved this compound and incubate at room temperature for 30 minutes.
-
-
Bring the final volume to the desired level with the same buffer or solution used for hydrolysis to achieve the target stock concentration.
-
Sterilize the stock solution by filtering it through a 0.22 µm sterile filter into a sterile container.
-
Store the stock solution in aliquots at -70°C until use. Avoid repeated freeze-thaw cycles.
This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.
Materials:
-
Hydrolyzed Cefamandole stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial suspension of the test organism, adjusted to a 0.5 McFarland standard
-
Sterile multichannel pipettes and tips
-
Incubator (35 ± 2°C)
Protocol:
-
Prepare a working solution of hydrolyzed Cefamandole at twice the highest concentration to be tested in CAMHB.
-
Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the working Cefamandole solution to the wells in the first column of the plate, resulting in the highest test concentration.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column will serve as the growth control (no antibiotic), and the twelfth column as the sterility control (no bacteria).
-
Prepare the bacterial inoculum by suspending several colonies from a fresh agar plate into saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (except the sterility control) with 100 µL of the standardized bacterial suspension.
-
Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Read the MIC as the lowest concentration of Cefamandole that completely inhibits visible bacterial growth.
In this method, varying concentrations of the antimicrobial agent are incorporated into an agar medium, which is then inoculated with the test organism.
Materials:
-
Hydrolyzed Cefamandole stock solution
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial suspension of the test organism, adjusted to a 0.5 McFarland standard
-
Inoculum replicator (optional)
-
Incubator (35 ± 2°C)
Protocol:
-
Prepare a series of two-fold dilutions of the hydrolyzed Cefamandole stock solution in a sterile diluent.
-
Melt a sufficient volume of MHA and cool it to 45-50°C in a water bath.
-
Add a defined volume of each Cefamandole dilution to a separate, labeled molten agar tube or bottle to achieve the desired final concentrations. The volume of the antibiotic solution should not exceed 10% of the total agar volume. Also, prepare a drug-free control plate.
-
Mix the agar and antibiotic solution thoroughly and pour the mixture into sterile petri dishes. Allow the agar to solidify completely.
-
Prepare the bacterial inoculum as described for the broth microdilution method. Further dilute the 0.5 McFarland suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
Inoculate the agar plates by spotting a small, standardized volume (e.g., 1-10 µL) of the bacterial suspension onto the surface of each plate, including the control plate. An inoculum replicator can be used to test multiple strains simultaneously.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Read the MIC as the lowest concentration of Cefamandole that completely inhibits visible growth of the bacteria on the agar surface.
Visualizations
Caption: Workflow for MIC Determination.
Caption: Broth Microdilution Protocol.
Caption: Agar Dilution Protocol.
References
Application Notes and Protocols: Efficacy of Cefamandole Nafate in a Murine Model of Sepsis
Introduction
Sepsis remains a life-threatening condition characterized by a dysregulated host response to infection, leading to organ dysfunction.[1][2] Murine models are crucial for understanding the pathophysiology of sepsis and for the preclinical evaluation of new therapeutic agents.[1][3] Cefamandole Nafate is a second-generation cephalosporin antibiotic that inhibits bacterial cell wall synthesis.[4][5][6] Its broad spectrum of activity against both Gram-positive and Gram-negative bacteria suggests its potential utility in treating polymicrobial sepsis.[7][8]
These notes provide a comprehensive protocol for evaluating the efficacy of this compound in a murine model of sepsis induced by cecal ligation and puncture (CLP), a widely used model that mimics the pathophysiology of human septic peritonitis.[3][9]
Data Presentation: Representative Efficacy Data
The following tables represent hypothetical data to illustrate the expected outcomes of this compound treatment in a murine CLP-induced sepsis model.
Table 1: Survival Rate of Septic Mice Following this compound Treatment
| Treatment Group | N | Survival at 24h (%) | Survival at 48h (%) | Survival at 72h (%) |
| Sham | 10 | 100 | 100 | 100 |
| CLP + Vehicle | 20 | 40 | 20 | 10 |
| CLP + this compound (50 mg/kg) | 20 | 80 | 70 | 65 |
| CLP + this compound (100 mg/kg) | 20 | 90 | 85 | 80 |
Table 2: Bacterial Load in Peritoneal Fluid and Blood
| Treatment Group | Peritoneal Fluid (CFU/mL) | Blood (CFU/mL) |
| Sham | <10 | <10 |
| CLP + Vehicle | 5 x 10^7 | 1 x 10^5 |
| CLP + this compound (50 mg/kg) | 2 x 10^4 | 5 x 10^2 |
| CLP + this compound (100 mg/kg) | 8 x 10^3 | 1 x 10^2 |
Table 3: Pro-inflammatory and Anti-inflammatory Cytokine Levels in Serum (pg/mL)
| Treatment Group | TNF-α | IL-6 | IL-10 |
| Sham | 20 | 35 | 50 |
| CLP + Vehicle | 1500 | 3000 | 200 |
| CLP + this compound (50 mg/kg) | 600 | 1200 | 450 |
| CLP + this compound (100 mg/kg) | 400 | 800 | 600 |
Experimental Protocols
Murine Model of Sepsis: Cecal Ligation and Puncture (CLP)
This protocol describes the induction of sepsis in mice using the CLP model.[3][9]
Materials:
-
Male C57BL/6 mice (8-12 weeks old, 20-25 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
3-0 silk suture
-
22-gauge needle
-
70% ethanol
-
Saline solution (0.9% NaCl)
-
Heating pad
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Shave the abdomen and disinfect the area with 70% ethanol.
-
Make a 1-2 cm midline laparotomy incision to expose the cecum.
-
Ligate the cecum with a 3-0 silk suture at approximately 5.0 mm from the cecal tip to ensure patency of the ileocecal valve.
-
Puncture the ligated cecum once with a 22-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of fecal content.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in two layers (peritoneum and skin) with sutures.
-
Administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation.
-
Place the mouse on a heating pad to maintain body temperature during recovery from anesthesia.
-
For the sham group, perform the laparotomy and manipulate the cecum without ligation or puncture.
Preparation and Administration of this compound
Materials:
-
This compound powder
-
Sterile saline solution (0.9% NaCl) for injection
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Reconstitute this compound powder with sterile saline to the desired stock concentration. For example, to prepare a 10 mg/mL stock solution, dissolve 100 mg of this compound in 10 mL of sterile saline.
-
Vortex the solution until the powder is completely dissolved.
-
Further dilute the stock solution with sterile saline to achieve the final desired concentrations for injection (e.g., for 50 mg/kg and 100 mg/kg doses).
-
Administer the prepared this compound solution or vehicle (saline) to the mice via intraperitoneal (IP) or intravenous (IV) injection at specified time points post-CLP (e.g., 2 and 12 hours).
Assessment of Sepsis Severity
a. Survival Monitoring:
-
Monitor the survival of all animals every 12 hours for a period of 72 hours or longer.
b. Bacterial Load Determination:
-
At a predetermined time point (e.g., 24 hours post-CLP), euthanize a subset of mice.
-
Aseptically collect blood via cardiac puncture and peritoneal fluid by lavage with 1 mL of sterile saline.
-
Perform serial dilutions of the blood and peritoneal fluid in sterile saline.
-
Plate the dilutions on tryptic soy agar plates and incubate at 37°C for 24 hours.
-
Count the number of colony-forming units (CFU) to determine the bacterial load.
c. Cytokine Analysis:
-
Collect blood samples and centrifuge to separate the serum.
-
Measure the concentrations of pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines in the serum using commercially available ELISA kits according to the manufacturer's instructions.
Visualizations
Caption: Experimental workflow for evaluating this compound efficacy in a murine sepsis model.
Caption: Mechanism of action of Cefamandole on bacterial cell wall synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. longdom.org [longdom.org]
- 3. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. assets.hpra.ie [assets.hpra.ie]
- 9. Antibiotic treatment in a murine model of sepsis: impact on cytokines and endotoxin release - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cefamandole Nafate for Staphylococcus aureus Skin Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staphylococcus aureus is a leading cause of skin and soft tissue infections (SSTIs), ranging from superficial lesions to life-threatening conditions. The rise of antibiotic-resistant strains, particularly methicillin-resistant S. aureus (MRSA), presents a significant challenge to effective treatment. Cefamandole Nafate, a second-generation cephalosporin antibiotic, offers a potential therapeutic option for such infections. This document provides detailed application notes and protocols for evaluating the efficacy of this compound in a preclinical S. aureus skin infection model.
This compound is a prodrug that is rapidly converted to its active form, Cefamandole, in vivo.[1] Cefamandole exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3][4][5] It binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final stages of peptidoglycan synthesis, a critical component of the staphylococcal cell wall.[2][3] This inhibition leads to a weakening of the cell wall and subsequent cell lysis.[2]
These protocols describe the in vitro determination of Cefamandole's activity against S. aureus and an in vivo murine model to assess the efficacy of this compound in reducing bacterial load in a skin infection.
Data Presentation
The following tables summarize the in vitro susceptibility of Staphylococcus aureus to Cefamandole and the in vivo efficacy of Cefamandole in a staphylococcal abscess model.
Table 1: In Vitro Susceptibility of S. aureus ATCC 25923 to Cefamandole
| Parameter | Value | Reference Strain |
| Minimum Inhibitory Concentration (MIC) | 0.25 - 0.5 µg/mL | S. aureus ATCC 25923 |
| Minimum Bactericidal Concentration (MBC) | ~0.5 µg/mL | S. aureus ATCC 25923 |
| Disk Diffusion Zone of Inhibition (30 µg disk) | ≥ 18 mm (Susceptible) | S. aureus ATCC 25923 |
Note: MBC values for Cefamandole against S. aureus are often reported to be equal to or slightly higher than the MIC values.
Table 2: In Vivo Efficacy of Cefamandole in an Experimental S. aureus Abscess Model in Rabbits
| Treatment Group | Mean Bacterial Titer (log10 CFU/mL of abscess fluid) after 8 days |
| Cefamandole (80 mg/kg every 6h) | 3.6 |
| Untreated Control | > 7.0 |
Disclaimer: The in vivo data presented is from an experimental abscess model in rabbits and measures bacterial load in abscess fluid.[6] This serves as a proxy for efficacy, as specific data for a murine skin infection model with CFU/g of tissue was not available in the reviewed literature.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol outlines the broth microdilution method to determine the MIC and MBC of Cefamandole against S. aureus.
Materials:
-
Cefamandole analytical standard
-
Staphylococcus aureus ATCC 25923
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) plates
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of Cefamandole Stock Solution: Prepare a stock solution of Cefamandole in a suitable solvent and dilute it in CAMHB to twice the highest concentration to be tested.
-
Preparation of Bacterial Inoculum:
-
From a fresh overnight culture of S. aureus on a TSA plate, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Broth Microdilution:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the Cefamandole working solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL to the subsequent wells. Discard the final 100 µL from the last well.
-
Inoculate each well (except for the sterility control well) with 10 µL of the prepared bacterial inoculum.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of Cefamandole that completely inhibits visible bacterial growth.
-
MBC Determination:
-
From the wells showing no visible growth in the MIC assay, plate 100 µL of the broth onto TSA plates.
-
Incubate the TSA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of Cefamandole that results in a ≥99.9% reduction in the initial inoculum count.
-
Kirby-Bauer Disk Diffusion Assay
This protocol describes the standardized disk diffusion method to assess the susceptibility of S. aureus to Cefamandole.
Materials:
-
Cefamandole disks (30 µg)
-
Staphylococcus aureus ATCC 25923
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Sterile cotton swabs
-
Incubator (37°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard as described in the MIC/MBC protocol.
-
Inoculation of MHA Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure confluent growth.
-
-
Application of Antibiotic Disk:
-
Aseptically place a 30 µg Cefamandole disk onto the center of the inoculated MHA plate.
-
Gently press the disk to ensure complete contact with the agar surface.
-
-
Incubation: Invert the plate and incubate at 37°C for 18-24 hours.
-
Measurement and Interpretation:
-
Measure the diameter of the zone of inhibition (including the disk diameter) in millimeters.
-
Interpret the results based on established clinical and laboratory standards (e.g., CLSI guidelines). For S. aureus and a 30 µg Cefamandole disk, a zone of ≥18 mm is typically considered susceptible.
-
Murine Model of S. aureus Skin Infection
This protocol details the creation of a subcutaneous skin infection model in mice to evaluate the in vivo efficacy of this compound.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Staphylococcus aureus (e.g., a clinical isolate or a reference strain)
-
This compound for injection
-
Sterile Phosphate-Buffered Saline (PBS)
-
Tryptic Soy Broth (TSB)
-
Electric shaver or depilatory cream
-
Syringes and needles (27-30 gauge)
-
Tissue homogenizer
-
TSA plates
Procedure:
-
Bacterial Preparation:
-
Culture S. aureus in TSB overnight at 37°C.
-
Harvest the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to a concentration of approximately 1 x 10⁸ CFU/mL.
-
-
Infection:
-
Anesthetize the mice.
-
Remove the fur from the dorsal side of the mice.
-
Inject 0.1 mL of the bacterial suspension (1 x 10⁷ CFU) subcutaneously into the shaved area.
-
-
Treatment:
-
At 24 hours post-infection, begin treatment with this compound. The dosage and route of administration (e.g., subcutaneous or intraperitoneal) should be determined based on pharmacokinetic studies. A typical regimen might be 40-80 mg/kg administered every 6-12 hours.
-
A control group should receive a vehicle control (e.g., sterile saline).
-
-
Evaluation of Bacterial Load:
-
At a predetermined time point (e.g., 48 or 72 hours after the start of treatment), euthanize the mice.
-
Aseptically excise the infected skin tissue.
-
Weigh the tissue and homogenize it in a known volume of sterile PBS.
-
Perform serial dilutions of the tissue homogenate and plate onto TSA plates.
-
Incubate the plates at 37°C for 24-48 hours and count the number of colonies to determine the CFU per gram of tissue.
-
-
Data Analysis: Compare the mean CFU/g of tissue between the this compound-treated group and the control group to determine the reduction in bacterial load.
Visualizations
Caption: Experimental workflow for evaluating this compound.
References
- 1. In Vivo Gene Expression Profiling of Staphylococcus aureus during Infection Informs Design of Stemless Leukocidins LukE and -D as Detoxified Vaccine Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical comparative study on the activity of cefamandole in the treatment of serious staphylococcal infections caused by methicillin-susceptible and methicillin-resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonconventional Therapeutics against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Activity of Dispersin B and this compound in Inhibition of Staphylococcal Biofilm Growth on Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The impact of penicillinase on cefamandole treatment and prophylaxis of experimental endocarditis due to methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment of Experimental Staphylococcus aureus Abscesses: Comparison of Cefazolin, Cephalothin, Cefoxitin, and Cefamandole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assessing Cefamandole Nafate Synergy with Other Antibiotics
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cefamandole Nafate is a second-generation cephalosporin antibiotic that functions by inhibiting the synthesis of the bacterial cell wall. It is a prodrug that is converted in the body to its active form, cefamandole.[1] The bactericidal action of cefamandole is a result of its binding to and inactivation of penicillin-binding proteins (PBPs).[1] In an era of increasing antimicrobial resistance, combining antibiotics to achieve a synergistic effect is a critical strategy to enhance efficacy, broaden the spectrum of activity, and prevent the emergence of resistant strains. These protocols provide detailed methodologies for assessing the synergistic potential of this compound when combined with other antimicrobial agents.
Core Principle of Synergy: Antibiotic synergy occurs when the combined effect of two or more drugs is significantly greater than the sum of their individual effects. This can be quantified using various in vitro methods. The most common interpretation is based on the Fractional Inhibitory Concentration (FIC) index.
Mechanism of Action & Synergy
Cefamandole, the active form of this compound, disrupts the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall. This leads to a weakened cell wall and eventual cell lysis. Synergistic interactions often occur when antibiotics with different mechanisms of action are combined. For example, combining a cell wall synthesis inhibitor like Cefamandole with an antibiotic that inhibits protein synthesis (e.g., an aminoglycoside) can lead to enhanced bacterial killing.
A study has demonstrated synergistic activity between Cefamandole and aminoglycosides like gentamicin and amikacin.[2] Another study found that erythromycin and cefamandole exhibited synergistic activity against Bacteroides fragilis subsp. fragilis.[3]
Caption: Conceptual diagram of antibiotic synergy.
Experimental Protocols
Protocol 1: Checkerboard Broth Microdilution Assay
The checkerboard assay is a widely used method to assess antibiotic synergy in vitro. It involves testing serial dilutions of two antibiotics, both alone and in all possible combinations.
Methodology:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the second antibiotic (Drug B) in an appropriate solvent. This compound should be hydrolyzed to its active form, cefamandole, prior to the assay. This can be achieved by incubating in a pH 8 buffer for 1 hour at 37°C or in an aqueous solution with 1.25 molar equivalents of sodium carbonate for 30 minutes at room temperature.[4]
-
Plate Setup: Use a 96-well microtiter plate. Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well.
-
Antibiotic Dilution:
-
Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of this compound.
-
Along the y-axis (e.g., rows A-G), create serial twofold dilutions of Drug B.
-
This creates a matrix of antibiotic combinations.[5]
-
Row H should contain dilutions of this compound alone, and column 11 should contain dilutions of Drug B alone. Well H12 serves as the growth control (no antibiotics).
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Reading Results: Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and for each combination. The MIC is the lowest concentration that completely inhibits visible growth.
Caption: Workflow for the checkerboard synergy assay.
Data Presentation & Interpretation: The interaction is quantified by the FIC index, calculated as follows: FIC Index = FIC of Cefamandole + FIC of Drug B Where:
-
FIC of Cefamandole = (MIC of Cefamandole in combination) / (MIC of Cefamandole alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
Table 1: Interpretation of FIC Index Values
| FIC Index | Interpretation |
|---|---|
| ≤ 0.5 | Synergy[5][6] |
| > 0.5 to ≤ 1.0 | Additive[6] |
| > 1.0 to < 4.0 | Indifference[5][6] |
Table 2: Example Checkerboard Data for this compound + Gentamicin vs. E. coli
| Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FIC Index | Interpretation |
|---|---|---|---|---|---|
| This compound | 16 | 4 | 4 / 16 = 0.25 | \multirow{2}{}{0.5} | \multirow{2}{}{Synergy} |
| Gentamicin | 2 | 0.5 | 0.5 / 2 = 0.25 |
(Note: Data is illustrative)
Protocol 2: Time-Kill Curve Assay
This dynamic method assesses the rate of bacterial killing over time when exposed to antibiotics alone and in combination.
Methodology:
-
Preparation: Prepare flasks of CAMHB containing:
-
No antibiotic (growth control).
-
This compound at a specific concentration (e.g., 0.5x or 1x MIC).
-
Drug B at a specific concentration (e.g., 0.5x or 1x MIC).
-
The combination of this compound and Drug B at the same concentrations.
-
-
Inoculation: Inoculate each flask with a standardized bacterial suspension to a starting density of approximately 5 x 10^5 CFU/mL.
-
Incubation and Sampling: Incubate all flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), draw an aliquot from each flask.
-
Quantification: Perform serial dilutions of each aliquot and plate onto nutrient agar to determine the viable bacterial count (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition.
References
- 1. Delineation of the Relative Antibacterial Activity of Cefamandole and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparative study of the activity of cefamandole and other cephalosporins and analysis of the beta-lactamase stability and synergy of cefamandole with aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic Action of Erythromycin and Cefamandole Against Bacteroides fragilis Subsp. fragilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of this compound to cefamandole by microbiological assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. emerypharma.com [emerypharma.com]
Application Note: Cefamandole Nafate as a Reference Standard in Antimicrobial Discovery Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefamandole Nafate, a second-generation cephalosporin, serves as a valuable reference standard in antimicrobial discovery and susceptibility testing. As a β-lactam antibiotic, it acts by inhibiting bacterial cell wall synthesis, providing a well-characterized mechanism of action for comparative studies.[1][2][3] Cefamandole exhibits a broad spectrum of activity against a range of Gram-positive and Gram-negative bacteria.[4][5][6] This application note provides detailed protocols for utilizing this compound as a reference standard in antimicrobial assays, guidance on data interpretation, and its mechanism of action.
This compound is a prodrug that is hydrolyzed in the body to its active form, cefamandole.[7] For in vitro assays, it's important to note that this compound can be hydrolyzed to cefamandole under specific pH and temperature conditions.[8][9]
Mechanism of Action
Cefamandole, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The key steps in its mechanism of action are:
-
Binding to Penicillin-Binding Proteins (PBPs) : Cefamandole binds to and inactivates PBPs, which are enzymes located on the inner membrane of the bacterial cell wall.[2][10]
-
Inhibition of Transpeptidation : PBPs are crucial for the final step of peptidoglycan synthesis, which involves the cross-linking of peptide chains. By binding to PBPs, cefamandole blocks this transpeptidation reaction.[2]
-
Disruption of Cell Wall Integrity : The inhibition of peptidoglycan cross-linking weakens the bacterial cell wall, making the cell susceptible to osmotic lysis and leading to cell death.[2][10]
Mechanism of Action of Cefamandole
Antimicrobial Spectrum and Activity
Cefamandole has demonstrated in vitro activity against a variety of clinically relevant bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Cefamandole against a selection of Gram-positive and Gram-negative organisms.
| Organism | MIC Range (µg/mL) |
| Staphylococcus aureus | 0.12 - 1.0 |
| Staphylococcus epidermidis | 0.25 - 2.0 |
| Streptococcus pyogenes | ≤0.06 - 0.25 |
| Streptococcus pneumoniae | 0.12 - 1.0 |
| Escherichia coli | 0.5 - >128 |
| Klebsiella pneumoniae | 0.25 - >128 |
| Proteus mirabilis | 0.25 - 8.0 |
| Haemophilus influenzae | 0.5 - 4.0 |
| Enterobacter spp. | 1.0 - >128 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the stock solution is critical for accurate and reproducible results.
Materials:
-
This compound powder
-
Sterile, deionized water or a suitable buffer (e.g., phosphate buffer, pH 6.0-8.0)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Determine the required concentration: A common stock solution concentration is 10 mg/mL.
-
Weigh the this compound powder: Accurately weigh the required amount of powder in a sterile container.
-
Dissolve the powder: Add the appropriate volume of sterile, deionized water or buffer to the powder. Vortex thoroughly until the powder is completely dissolved.
-
Sterile filter: Filter the stock solution through a 0.22 µm syringe filter into a sterile container.
-
Storage: Aliquot the stock solution into sterile tubes and store at -20°C or below for long-term storage. Solutions of this compound are stable for at least 26 weeks when stored at -20°C.[2] For short-term storage, solutions can be kept at 4°C for up to 5 days.[1]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes how to determine the MIC of a novel antimicrobial agent using this compound as a reference standard. This method is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
96-well sterile, clear, U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test antimicrobial agent stock solution
-
This compound stock solution (as a reference standard)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile multichannel pipettes and reservoirs
-
Plate sealer or lid
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare the Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
Prepare Antibiotic Dilutions:
-
In a separate 96-well plate or in tubes, perform a two-fold serial dilution of the test antimicrobial agent and this compound in CAMHB. The final volume in each well of the assay plate will be 100 µL, so the dilutions should be prepared at 2x the final desired concentration.
-
Typically, 10 concentrations are prepared for each antimicrobial.
-
-
Plate Setup:
-
Add 50 µL of the 2x concentrated antimicrobial dilutions to the appropriate wells of the 96-well assay plate.
-
Include a growth control well (containing 50 µL of CAMHB without any antimicrobial) and a sterility control well (containing 100 µL of uninoculated CAMHB).
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, except for the sterility control well.
-
Incubation: Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This can be determined by visual inspection or with a microplate reader. The growth control well should show distinct turbidity. The sterility control should remain clear.
Broth Microdilution Workflow
Quality Control
Data Interpretation and Application
The MIC value of the test compound can be directly compared to that of this compound. This comparison provides a benchmark for the potency and spectrum of activity of the novel agent against a known second-generation cephalosporin. A lower MIC value for the test compound indicates greater potency. By testing against a panel of Gram-positive and Gram-negative bacteria, a comparative spectrum of activity can be established.
Conclusion
This compound is a reliable and well-characterized reference standard for in vitro antimicrobial discovery assays. Its established mechanism of action and known spectrum of activity provide a solid benchmark for the evaluation of new antimicrobial agents. The protocols outlined in this application note offer a standardized approach to utilizing this compound in MIC determination assays, ensuring accurate and reproducible data for the advancement of antimicrobial research and development.
References
- 1. Stability of this compound and cefoxitin sodium solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of frozen solutions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical stabilities of this compound and metronidazole when mixed together for intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of cefamandole, a new cephalosporin antibiotic, compared with that of cephaloridine, cephalothin, and cephalexin [pubmed.ncbi.nlm.nih.gov]
- 5. Cefamandole: Antimicrobial Activity In Vitro of a New Cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cefamandole: antimicrobial activity in vitro of a new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 9. Activity of cephamandole against some gram-negative bacilli and staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Cefamandole Nafate in Intracellular Bacteria Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefamandole Nafate, a second-generation cephalosporin antibiotic, is a prodrug that is rapidly hydrolyzed in the body to its active form, Cefamandole.[1][2] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis.[1][2] While effective against a range of extracellular bacteria, its application in studying intracellular pathogens presents a more complex scenario due to the challenge of antibiotic penetration into host cells. This document provides a comprehensive overview of the available data and protocols for utilizing this compound in the context of intracellular bacteria research.
Mechanism of Action
Cefamandole exerts its bactericidal effect by interfering with the synthesis of the peptidoglycan layer of the bacterial cell wall. This process is crucial for maintaining the structural integrity of the bacterium.
Data on Intracellular Efficacy
The efficacy of Cefamandole against intracellular bacteria is highly dependent on the bacterial species and the host cell type. Existing research provides some key insights, summarized below.
Quantitative Data Summary
| Host Cell Type | Bacterial Species | Cefamandole Concentration (x MBC*) | Incubation Time | % Reduction in Intracellular Bacteria | Reference |
| Murine Peritoneal Macrophages | Escherichia coli | 1x | 3 hours | 32% | [3] |
| Murine Peritoneal Macrophages | Escherichia coli | 4x | 3 hours | 65% | [3] |
| Murine Peritoneal Macrophages | Escherichia coli | 16x | 3 hours | 90% | [3] |
| Murine Peritoneal Macrophages | Staphylococcus aureus | 4x | 3 hours | No effect | [3] |
| Rabbit Alveolar Macrophages | Not applicable | Not applicable | Not applicable | Cellular/Extracellular Ratio: <0.1-0.4 |
*MBC: Minimum Bactericidal Concentration
Note: There is a notable lack of quantitative data in the published literature regarding the intracellular efficacy of Cefamandole against common intracellular pathogens such as Listeria monocytogenes and Salmonella typhimurium. Furthermore, a study has indicated that Cefamandole has no effective in vitro activity against Chlamydia trachomatis.
Experimental Protocols
The following protocols are provided as a guide for researchers. It is crucial to determine the cytotoxicity of this compound on the specific host cell line being used before conducting intracellular efficacy studies.
Protocol 1: Determination of Host Cell Cytotoxicity (IC50)
This protocol outlines the use of a standard MTT assay to determine the 50% cytotoxic concentration (CC50) of this compound on a chosen mammalian cell line.
References
- 1. A macrophage-based screen identifies antibacterial compounds selective for intracellular Salmonella Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Intracellular activity of cefamandole and aztreonam against phagocytosed Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cefamandole Nafate in Cell Culture Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cefamandole Nafate in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
A1: this compound is the O-formyl ester prodrug of the second-generation cephalosporin antibiotic, Cefamandole.[1][2] In its prodrug form, it is more stable for formulation purposes.[2] It is used in cell culture to prevent or treat bacterial contamination. Like other β-lactam antibiotics, its mechanism of action is the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis.[1][3][4]
Q2: What is the primary stability concern with this compound in cell culture media?
A2: The primary stability concern is its hydrolysis to the active form, Cefamandole. This hydrolysis is a crucial step for its antibacterial activity but also represents the initial step in its degradation. The rate of this conversion and further degradation can be influenced by the components of the cell culture medium, temperature, and pH.
Q3: How stable is this compound in aqueous solutions?
A3: this compound's stability is dependent on the solution and temperature. In 5% dextrose solution, it almost immediately and completely transforms to Cefamandole.[5] In 0.9% NaCl, both this compound and Cefamandole are present in similar proportions.[5] Cefamandole solutions are stable for approximately five days at 24°C and 44 days at 5°C.[6] Frozen solutions of this compound at -20°C are stable for at least 26 weeks.[7]
Q4: What are the known degradation products of this compound?
A4: The primary and intended degradation product is the active antibiotic, Cefamandole, through hydrolysis of the O-formyl ester. Further degradation of the β-lactam ring structure can occur, but specific cytotoxic degradation products in the context of cell culture have not been extensively documented in readily available literature.
Q5: Can this compound or its degradation products affect my cells?
A5: While primarily targeting bacteria, there is evidence that β-lactam antibiotics can have off-target effects on eukaryotic cells. These can include alterations in gene expression, cell proliferation, and differentiation. Therefore, it is crucial to use the lowest effective concentration and to have proper controls in your experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of antibacterial activity in culture over time. | 1. Hydrolysis and Degradation: this compound hydrolyzes to Cefamandole, which then degrades over time, especially at 37°C in complex culture media. | 1a. Prepare fresh this compound stock solutions regularly and store them at -20°C for long-term use. 1b. Add fresh this compound to the culture medium at each medium change. 1c. If long-term stable antibiotic activity is required, consider using a more stable antibiotic. |
| Unexpected changes in cell morphology, proliferation, or differentiation. | 1. Off-target effects: Cefamandole or its degradation products may be affecting cellular pathways. 2. Cytotoxicity: High concentrations of the antibiotic or its byproducts could be toxic to the cells. | 1a. Run a dose-response curve to determine the minimum effective and non-toxic concentration for your specific cell line. 1b. Include an "antibiotic-free" control in your experiments to differentiate between treatment effects and antibiotic-induced artifacts. 1c. If possible, remove the antibiotic from the culture medium 24-48 hours before your experimental endpoint. |
| Precipitate formation in the culture medium after adding this compound. | 1. Solubility Issues: The concentration of this compound may exceed its solubility limit in the specific culture medium. 2. Interaction with Media Components: Components in the serum or the basal medium may be interacting with the antibiotic. | 1a. Ensure the stock solution is fully dissolved before adding it to the medium. 1b. Prepare a more dilute stock solution. 1c. Add the antibiotic to the basal medium before the addition of serum, and mix thoroughly. |
Data on this compound Stability
The stability of this compound is influenced by the solvent and storage temperature. Below is a summary of stability data from studies on injectable solutions, which can provide some guidance for cell culture applications.
| Solvent | Temperature | Stability | Reference |
| 5% Dextrose Injection | Room Temperature | Almost immediate and total conversion to Cefamandole. | [5] |
| 0.9% Sodium Chloride Injection | Room Temperature | Both this compound and Cefamandole are present in similar proportions. | [5] |
| Reconstituted Solution | 24°C | Cefamandole is stable for approximately 5 days. | [6] |
| Reconstituted Solution | 5°C | Cefamandole is stable for 44 days. | [6] |
| Frozen Solution | -20°C | Stable for at least 26 weeks. | [7] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Medium using HPLC
This protocol outlines a method to determine the concentration of this compound and its primary hydrolytic product, Cefamandole, in a cell culture medium over time.
1. Materials:
-
This compound powder
-
Complete cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Sterile, conical tubes (15 mL or 50 mL)
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Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium acetate buffer (0.1 M, pH adjusted as needed for optimal separation)
-
Syringe filters (0.22 µm)
2. Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in an appropriate sterile solvent (e.g., sterile water or DMSO) and filter-sterilize.
-
Spike the cell culture medium with the this compound stock solution to the final desired concentration (e.g., 100 µg/mL).
-
Aliquot the spiked medium into sterile conical tubes.
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
Collect samples at various time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours).
-
At each time point, immediately process the sample:
-
Precipitate proteins by adding an equal volume of cold methanol or acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Analyze the samples by HPLC. An isocratic elution with a mobile phase consisting of a mixture of sodium acetate buffer and acetonitrile/methanol is a common starting point for cephalosporin analysis. The UV detector should be set to a wavelength appropriate for Cefamandole (e.g., 254 nm).
-
Quantify the concentrations of this compound and Cefamandole by comparing the peak areas to a standard curve of known concentrations.
Visualizations
Hydrolysis of this compound
Caption: Conversion of the prodrug this compound to its active form, Cefamandole.
Experimental Workflow for Stability Assessment
Caption: Step-by-step workflow for determining the stability of this compound in cell culture media.
Potential Effect of β-Lactam Antibiotics on Eukaryotic Cell Signaling
While the primary target of β-lactam antibiotics is bacterial, some studies suggest potential off-target effects on eukaryotic cells. One area of investigation has been the impact on DNA replication. The following diagram illustrates a hypothetical pathway where a β-lactam or its degradation product could interfere with this fundamental cellular process.
Caption: A simplified diagram illustrating a potential mechanism of β-lactam interference with eukaryotic cell proliferation through the inhibition of DNA polymerase.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cefamandole---a review of chemistry and microbiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Stability and compatibility studies of cephamandole nafate with PVC infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of this compound and cefoxitin sodium solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of frozen solutions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Cefamandole Nafate Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the in vitro use of Cefamandole Nafate. It includes comprehensive FAQs, troubleshooting guides, detailed experimental protocols, and data on effective concentrations and potential cytotoxicity, all presented in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a second-generation cephalosporin antibiotic.[1][2] Its bactericidal action results from the inhibition of cell wall synthesis in susceptible bacteria.[1][2] The active form, cefamandole, binds to and inactivates penicillin-binding proteins (PBPs) located on the inner bacterial cell membrane. This prevents the cross-linking of peptidoglycan chains, a critical component of the bacterial cell wall, leading to cell lysis and death.[1][2]
Q2: What is a recommended starting concentration range for in vitro susceptibility testing with this compound?
A2: Based on available Minimum Inhibitory Concentration (MIC) data, a starting range of 0.1 µg/mL to 64 µg/mL is recommended for determining the susceptibility of most bacterial isolates. Specific concentrations should be optimized based on the bacterial species being tested. For instance, a concentration of 0.4 µg/mL inhibits most strains of Staphylococcus aureus, while up to 25 µg/mL may be required for some Enterobacter species.[3][4]
Q3: Is this compound cytotoxic to mammalian cells?
A3: There is limited specific data available on the cytotoxicity of this compound against common mammalian cell lines such as HeLa, HepG2, and HEK293. However, cephalosporins are generally considered to have low toxicity.[2] It is crucial to perform a cytotoxicity assay with the specific cell line used in your experiment to determine the non-toxic concentration range. A starting point for testing could be a wide range of concentrations, for example, from 1 µg/mL to 1000 µg/mL, to establish an IC50 value (the concentration that inhibits 50% of cell growth).
Troubleshooting In Vitro Experiments
Q1: My MIC results for this compound are inconsistent. What could be the cause?
A1: Inconsistent MIC results can arise from several factors:
-
Inoculum Preparation: Ensure the bacterial inoculum is standardized to the correct density (e.g., 0.5 McFarland standard).
-
Media Composition: The type and pH of the culture medium can affect the activity of the antibiotic. Use cation-adjusted Mueller-Hinton Broth (CAMHB) for standard susceptibility testing.
-
Incubation Conditions: Incorrect incubation time or temperature can lead to variable results.
-
Antibiotic Degradation: this compound can be unstable in solution. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.
Q2: I am observing no zone of inhibition in my disk diffusion assay, even with susceptible control strains.
A2: This issue could be due to:
-
Improper Disk Storage: Ensure antibiotic disks are stored at the recommended temperature and are not expired.
-
Agar Depth: The depth of the agar in the petri dish can affect the diffusion of the antibiotic.
-
Inoculum Lawn: Ensure a uniform and confluent lawn of bacteria is spread on the agar surface.
Q3: My results show bacterial growth at high concentrations of this compound where I expect inhibition.
A3: This could indicate:
-
Resistant Strain: The bacterial strain you are testing may be resistant to this compound.
-
Contamination: Your culture may be contaminated with a resistant organism.
-
Incorrect Antibiotic Concentration: Double-check the calculations and dilutions of your this compound stock solution.
Data Presentation: In Vitro Efficacy of Cefamandole
The following table summarizes the Minimum Inhibitory Concentrations (MIC) of Cefamandole required to inhibit the growth of 50% (MIC50) and 90% (MIC90) of various bacterial isolates.
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | 0.4 | - |
| Streptococcus pneumoniae | 0.1 | - |
| Escherichia coli | 1.6 | - |
| Klebsiella pneumoniae | 1.6 | - |
| Proteus mirabilis | 1.6 | - |
| Enterobacter aerogenes | <25 | - |
| Serratia marcescens | <25 | - |
| Haemophilus influenzae | - | - |
Note: Data is compiled from multiple sources.[3][5] A "-" indicates that specific data was not available in the reviewed literature.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial isolate.
-
Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., sterile distilled water or DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Sterilize by filtration.
-
Prepare Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.
-
Prepare Bacterial Inoculum: Culture the bacterial isolate overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Cytotoxicity Assay using MTT
This protocol describes how to assess the cytotoxicity of this compound on a mammalian cell line.
-
Cell Seeding: Seed mammalian cells (e.g., HeLa, HepG2, or HEK293) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare this compound Dilutions: Prepare a range of this compound concentrations in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the drug) and an untreated control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate IC50: The IC50 value is the concentration of this compound that causes a 50% reduction in cell viability compared to the untreated control.
Signaling Pathway and Workflow Diagrams
Below are diagrams illustrating key concepts and workflows relevant to in vitro experiments with this compound.
References
- 1. Cephalosporins, 2nd Generation: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 2. drugs.com [drugs.com]
- 3. Cefamandole, a cephalosporin antibiotic with an unusually wide spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity and pharmacokinetics in patients of cefamandole, a new cephalsoporin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical and laboratory investigation of cefamandole therapy of infections in infants and children - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Cefamandole Nafate degradation during sample preparation
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Cefamandole Nafate during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during sample preparation?
A1: The primary cause of degradation is hydrolysis. This compound is a pro-drug, an O-formyl ester of cefamandole, which is designed to be rapidly hydrolyzed in the body by plasma esterases to form the active antibiotic, cefamandole, and formate.[1][2][3] This hydrolysis can also occur in vitro during sample preparation, especially in aqueous solutions.[4][5][6]
Q2: What factors influence the rate of this compound hydrolysis?
A2: The rate of hydrolysis is significantly influenced by pH, temperature, and the composition of the solution.[7][8][9] Higher temperatures and pH levels can accelerate the degradation process.[10][11] The presence of dextrose in solutions has also been observed to affect the rate of hydrolysis.[6][8]
Q3: How can I minimize degradation when preparing aqueous solutions of this compound?
A3: To minimize degradation, it is recommended to prepare solutions at low temperatures (e.g., on ice) and to use cold solvents.[4][5] Solutions should be prepared fresh whenever possible and used immediately. If short-term storage is necessary, refrigeration at 5°C is preferable to room temperature.[4][5][8] For longer-term storage, freezing solutions at -20°C has been shown to maintain stability for extended periods.[7][12]
Q4: What are the recommended storage conditions for this compound solutions?
A4: For short-term storage (up to 24 hours), refrigeration at 5°C is recommended.[8] For long-term stability, solutions of this compound should be stored frozen at -20°C, which can preserve them for at least 26 weeks.[7]
Q5: Is there a difference in stability between solutions prepared in 0.9% Sodium Chloride and 5% Dextrose?
A5: Yes, studies have shown that the stability of this compound can differ in these two common diluents. An almost immediate and total transformation to cefamandole has been observed in 5% dextrose, whereas in 0.9% NaCl, both this compound and cefamandole were found in similar proportions.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound in analytical assays. | Hydrolysis to Cefamandole during sample preparation. | Prepare samples at reduced temperatures (on ice). Use pre-chilled solvents and glassware. Analyze samples as quickly as possible after preparation. |
| Inconsistent results between replicate samples. | Variable degradation due to differences in preparation time or temperature exposure. | Standardize the sample preparation workflow to ensure consistent timing and temperature for all samples. Prepare a master mix of the reagent if possible. |
| Presence of a significant peak corresponding to Cefamandole in HPLC analysis. | In vitro hydrolysis of the ester pro-drug. | This is expected to some degree. To accurately quantify this compound, use a validated HPLC method that can separate it from Cefamandole.[4][5] If the goal is to measure the parent compound, ensure preparation and analysis are rapid and cold. |
| Decreased pH of the sample solution over time. | Degradation of this compound can lead to a gradual decrease in the pH of the solution.[7] | Monitor the pH of the solution. If stability is a concern, consider using a buffered solution, although the impact of the buffer on stability should be validated. |
Quantitative Stability Data
The following table summarizes the stability of this compound under various storage conditions as reported in the literature.
| Concentration & Solvent | Storage Temperature | Stability Duration | Reference |
| 2% in 0.9% NaCl Injection | 24°C | Approximately 5 days | [4][5] |
| 2% in 0.9% NaCl Injection | 5°C | Approximately 44 days | [4][5] |
| 2% in 5% Dextrose Injection | 24°C | Less stable than in 0.9% NaCl | [6][8] |
| 2% in 5% Dextrose Injection | 5°C | Less stable than in 0.9% NaCl | [6][8] |
| Intravenous dilutions | -20°C | At least 26 weeks | [7] |
| Intramuscular dilutions | -20°C | 52 weeks | [7] |
| 2 mg/ml in various parenteral solutions | 25°C | At least 3 days (in compatible solutions) | [8] |
| 2 mg/ml in various parenteral solutions | 5°C | 10 days (in compatible solutions) | [8] |
Experimental Protocols
Protocol for Preparation of this compound Standard Solutions for HPLC Analysis
This protocol is designed to minimize the degradation of this compound during its preparation for quantitative analysis by High-Pressure Liquid Chromatography (HPLC).
Materials:
-
This compound reference standard
-
HPLC-grade water, pre-chilled to 2-8°C
-
HPLC-grade acetonitrile, pre-chilled to 2-8°C
-
Class A volumetric flasks, pre-chilled
-
Calibrated analytical balance
-
Ice bath
Procedure:
-
Weighing: Accurately weigh the required amount of this compound reference standard using a calibrated analytical balance.
-
Dissolution:
-
Place the volumetric flask containing the weighed standard in an ice bath.
-
Add a small volume of pre-chilled HPLC-grade water to dissolve the standard.
-
Gently swirl the flask in the ice bath until the standard is completely dissolved.
-
-
Dilution:
-
Once dissolved, bring the solution to the final volume with pre-chilled HPLC-grade water or the appropriate mobile phase diluent.
-
Cap the flask and invert it several times to ensure homogeneity, keeping it in the ice bath as much as possible.
-
-
Filtration (if necessary):
-
If the solution needs to be filtered, use a pre-chilled syringe and a 0.45 µm PVDF or other compatible filter. Filter the solution quickly into a pre-chilled HPLC vial.
-
-
Analysis:
Visualizations
Caption: Degradation pathway of this compound.
Caption: Recommended workflow for preparing this compound samples.
Caption: Troubleshooting low recovery of this compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Hydrolysis of this compound to cefamandole in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C19H17N6NaO6S2 | CID 23665731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stability of this compound and cefoxitin sodium solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Stability and compatibility studies of cephamandole nafate with PVC infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of frozen solutions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Kinetics of this compound degradation in solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of this compound to cefamandole by microbiological assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Delineation of the Relative Antibacterial Activity of Cefamandole and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. toku-e.com [toku-e.com]
Overcoming Cefamandole Nafate solubility issues in experimental buffers
Technical Support Center: Cefamandole Nafate Solubility
This guide provides researchers, scientists, and drug development professionals with practical solutions for overcoming solubility challenges with this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is the formate ester prodrug of Cefamandole. It is generally considered freely soluble in aqueous solutions like water and sparingly soluble in methanol.[1] It is insoluble in ethanol.[2] Upon dissolution in aqueous buffers, it undergoes hydrolysis to the active form, Cefamandole.[1][3]
Q2: I'm seeing precipitation when I dissolve this compound in my buffer. What's happening?
A2: Precipitation can occur for several reasons:
-
Concentration Limit Exceeded: You may be trying to dissolve the compound above its solubility limit in the specific buffer system you are using.
-
pH Issues: The pH of your buffer is critical. This compound's stability and solubility can be pH-dependent. The rate of hydrolysis to cefamandole is sensitive to hydroxide ions in the pH range of 5.5-8.0.[4]
-
Temperature: Low temperatures can decrease the solubility of many compounds.
-
Improper Dissolution Technique: The powder can be difficult to dissolve and requires vigorous shaking.[5]
Q3: What is the best solvent to prepare a stock solution of this compound?
A3: For high-concentration stock solutions, sterile water or DMSO are commonly used.[2][6][7] Water is often preferred to avoid potential downstream effects of organic solvents in biological assays. A stock solution of 100 mg/mL in water is achievable.[2]
Q4: How does pH affect the stability and solubility of this compound?
A4: The hydrolysis of this compound to its active form, Cefamandole, is pH-dependent. This conversion is rapid upon the addition of sodium carbonate or tromethamine.[4] A gradual decrease in the pH of frozen solutions has been noted over time, which may affect stability.[8] For microbiological assays, hydrolysis can be intentionally induced by dissolving in a pH 8 buffer.[3]
Q5: How long are this compound solutions stable?
A5: Stability depends on the solvent, concentration, and storage temperature.
-
Refrigerated (5°C): Aqueous solutions are stable for approximately 44 days.[9][10]
-
Room Temperature (24-25°C): Aqueous solutions are stable for about 5 days.[9][10][11]
-
Frozen (-20°C): Solutions are stable for at least 26 weeks.[8] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[7]
Troubleshooting Guide
Issue: this compound Powder is Not Dissolving
-
Verify Solvent Choice: Ensure you are using an appropriate solvent. Sterile water or DMSO are recommended for stock solutions.[2][6][7]
-
Use Mechanical Assistance: The powder can be difficult to dissolve.[5] Use vigorous shaking or vortexing.[2][5] An ultrasonic bath can also aid dissolution.[2][7]
-
Gentle Warming: Gently warm the solution to 37°C to help increase solubility.[7] Avoid excessive heat, which could degrade the compound.
-
Reconstitution Technique: For vial preparations, add the diluent to one end of the vial while keeping the powder at the other. Then, shake vigorously to ensure all the powder is wetted and dissolved.[5]
Issue: Precipitate Forms After Dissolution or During Storage
-
Check Storage Conditions: Ensure the solution is stored at the correct temperature. For long-term storage, -20°C or -80°C is recommended.[7][8]
-
pH Shift: Measure the pH of your stock solution. A shift in pH during storage, especially upon freezing and thawing, can cause the compound to precipitate.[8]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to prevent degradation and precipitation caused by repeated temperature changes.[7]
-
Dilution Issues: When diluting a high-concentration stock (e.g., in DMSO) into an aqueous buffer, add the stock solution slowly to the buffer while vortexing to prevent localized high concentrations that can lead to precipitation.
Quantitative Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Concentration (mM) | Notes |
| Water | ≥ 29 mg/mL | 56.59 mM | Freely soluble in aqueous solutions.[1][7] |
| DMSO | ≥ 41 mg/mL | 80.00 mM | Use fresh, high-quality DMSO as moisture can reduce solubility.[2][7] |
| Methanol | Sparingly Soluble | - | [1] |
| Ethanol | Insoluble | - | [2] |
Table 2: Stability of this compound in Aqueous Solution
| Storage Temperature | Solvent/Diluent | Stability Duration |
| 24-25°C (Room Temp) | 0.9% NaCl or 5% Dextrose | ~5 days[9][10] |
| 5°C (Refrigerated) | 0.9% NaCl or 5% Dextrose | ~44 days[9][10] |
| -20°C (Frozen) | Water for Injection, 0.9% NaCl, or 5% Dextrose | At least 26 weeks[8] |
Experimental Protocols
Protocol: Preparation of a 100 mg/mL this compound Aqueous Stock Solution
-
Materials:
-
This compound powder (USP grade)
-
Sterile, nuclease-free water
-
Sterile conical tube or vial
-
Vortex mixer and/or ultrasonic water bath
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container. For example, for 1 mL of a 100 mg/mL solution, weigh 100 mg.
-
Add a small amount of sterile water (e.g., 0.5 mL) to the powder.
-
Vortex vigorously for 1-2 minutes. The powder may be difficult to dissolve initially.[5]
-
If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.[7] Gentle warming to 37°C can also be applied.[7]
-
Once the powder is fully dissolved, add sterile water to reach the final desired volume (e.g., 1 mL).
-
Vortex briefly to ensure homogeneity.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to 6 months or at -80°C for up to one year.[7]
-
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
A troubleshooting workflow for this compound solubility.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Mechanism of action of Cefamandole on bacterial cells.[12][13][14][15][16]
References
- 1. toku-e.com [toku-e.com]
- 2. selleckchem.com [selleckchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Conversion of this compound to cefamandole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cefamandole (Mandol) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 6. toku-e.com [toku-e.com]
- 7. glpbio.com [glpbio.com]
- 8. Stability of frozen solutions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of this compound and cefoxitin sodium solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Chemical stabilities of this compound and metronidazole when mixed together for intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cefamandole | C18H18N6O5S2 | CID 456255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. mims.com [mims.com]
- 15. What is the mechanism of this compound? [synapse.patsnap.com]
- 16. What is this compound used for? [synapse.patsnap.com]
Technical Support Center: Cefamandole Nafate and Non-Specific Binding Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter or suspect interference from Cefamandole Nafate in non-specific binding assays. While there is no direct, documented evidence of this compound causing widespread interference, this guide offers a framework for troubleshooting based on the physicochemical properties of cephalosporins and general principles of immunoassay interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my binding assay?
This compound is a second-generation cephalosporin antibiotic.[1] It is a prodrug that is hydrolyzed in the body to the active form, Cefamandole.[1] Like other small molecules, it has the potential to interfere with immunoassays through several mechanisms, including:
-
Non-specific binding: The molecule itself might bind to assay components like the plate surface, antibodies, or other proteins in the sample, leading to false-positive or false-negative signals.
-
Cross-reactivity: Although less likely with highly specific monoclonal antibodies, components of the Cefamandole molecule could be recognized by assay antibodies if they share structural similarities with the target analyte.
-
Matrix effects: The presence of the drug in the sample can alter the properties of the sample matrix (e.g., pH, ionic strength), which can in turn affect the binding kinetics of the assay.[2]
Q2: Are there known issues with cephalosporins in binding assays?
While specific data for this compound is limited, studies have shown that cephalosporins can bind to serum proteins, primarily albumin.[3][4][5][6][7][8] The extent of binding varies among different cephalosporins.[3] This inherent protein-binding capacity could theoretically extend to non-specific interactions with assay components. Additionally, factors like the presence of free fatty acids have been shown to modulate the protein binding of Cefamandole.[9]
Q3: What are the typical signs of interference in a non-specific binding assay?
Signs of potential interference include:
-
High background noise: Elevated signal in blank or negative control wells.[10]
-
Poor reproducibility: High variability between replicate wells.
-
Non-linear dilution series: The signal from serially diluted samples does not decrease proportionally.[11]
-
Discrepancy with other methods: Results from the binding assay do not correlate with results from other analytical methods.
-
Unexpectedly high or low results: Measured concentrations are not consistent with the expected biological range.
Troubleshooting Guides
If you suspect interference from this compound in your assay, follow these troubleshooting steps.
Initial Assessment
-
Review Assay Controls: Carefully examine your positive, negative, and blank controls. High signal in blank wells is a strong indicator of non-specific binding.
-
Spike and Recovery Experiment: Add a known concentration of your analyte of interest into a sample matrix containing this compound and a control matrix without the drug. A significant deviation from the expected recovery in the presence of the drug suggests interference.
-
Serial Dilution: Perform a serial dilution of a sample containing both the analyte and this compound. If the calculated concentration of the analyte does not remain consistent across the dilution series, interference is likely.[11]
Mitigation Strategies
If interference is confirmed, consider the following strategies:
-
Sample Dilution: Diluting the sample can often reduce the concentration of the interfering substance to a level where it no longer affects the assay.[2]
-
Matrix Matching: Prepare your standards and controls in a matrix that closely resembles your sample matrix, including the presence of this compound if possible.
-
Assay Buffer Optimization:
-
Increase ionic strength: Adding salts (e.g., NaCl) to the assay buffer can disrupt weak, non-specific electrostatic interactions.
-
Add detergents: Non-ionic detergents (e.g., Tween-20) can help to block non-specific binding sites on the plate and other surfaces.[10]
-
Include blocking agents: Proteins like Bovine Serum Albumin (BSA) or casein in the assay buffer can saturate non-specific binding sites.[10]
-
-
Modify Incubation Times and Temperatures: Optimizing these parameters can sometimes improve the specificity of the antibody-antigen interaction.
-
Use a Different Assay Format: If possible, switch to an alternative assay format (e.g., a competitive immunoassay instead of a sandwich ELISA) that may be less susceptible to the specific type of interference.
Quantitative Data Presentation
When investigating potential interference, it is crucial to present your data clearly. The following tables are examples of how to structure your findings from spike and recovery and serial dilution experiments.
Table 1: Example of Spike and Recovery Data
| Sample Matrix | Analyte Spiked (ng/mL) | This compound (µg/mL) | Measured Analyte (ng/mL) | % Recovery |
| Control Buffer | 10 | 0 | 9.8 | 98% |
| Control Buffer | 10 | 100 | 9.5 | 95% |
| Sample Matrix A | 10 | 0 | 9.2 | 92% |
| Sample Matrix A | 10 | 100 | 7.5 | 75% |
A recovery of 80-120% is generally considered acceptable. In this example, the low recovery in the presence of this compound in Sample Matrix A suggests interference.
Table 2: Example of Serial Dilution Data
| Dilution Factor | Measured Analyte (ng/mL) | Corrected Concentration (ng/mL) |
| 1:2 | 4.5 | 9.0 |
| 1:4 | 1.8 | 7.2 |
| 1:8 | 0.8 | 6.4 |
| 1:16 | 0.4 | 6.4 |
In this example, the corrected concentration is not consistent at lower dilutions, suggesting interference. The results begin to stabilize at higher dilutions where the interfering substance is more diluted.
Experimental Protocols
Protocol 1: Spike and Recovery Experiment to Test for Interference
-
Prepare a stock solution of your analyte of interest and a stock solution of this compound.
-
Create two sets of sample matrices: one with and one without a clinically relevant concentration of this compound.
-
Spike a known concentration of the analyte into both sets of matrices. Ensure the final concentration of the analyte is within the linear range of your assay.
-
Also prepare un-spiked versions of both matrices to serve as blanks.
-
Run all samples in your binding assay according to the standard protocol.
-
Calculate the percent recovery using the following formula: % Recovery = [(Measured concentration in spiked sample - Measured concentration in un-spiked sample) / Spiked concentration] * 100
-
Compare the % recovery between the matrices with and without this compound. A significant difference indicates interference.
Protocol 2: Identifying and Mitigating Interference Using Assay Buffer Optimization
-
Confirm interference using the spike and recovery and/or serial dilution methods.
-
Prepare a series of assay buffers with varying concentrations of:
-
Salt (e.g., 0.1 M, 0.25 M, 0.5 M NaCl)
-
Detergent (e.g., 0.05%, 0.1%, 0.2% Tween-20)
-
Blocking protein (e.g., 1%, 2%, 5% BSA)
-
-
Re-run the spike and recovery experiment using each of the modified assay buffers.
-
Identify the buffer composition that yields the best recovery and lowest background signal.
-
Validate the optimized assay with your samples.
Visualizations
The following diagrams illustrate the logical workflows for troubleshooting potential interference from this compound.
Caption: A logical workflow for identifying and addressing suspected assay interference.
References
- 1. This compound | C19H17N6NaO6S2 | CID 23665731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human serum protein binding of cephalosporin antibiotics in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cephalosporin binding sites to human serum albumin and the relation with the N-B transition of this protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Analysis and Protein Binding of Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An Overview of the Protein Binding of Cephalosporins in Human Body Fluids: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-binding relationship and binding sites of cephalosporins in human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of free fatty acids on protein binding of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 11. myadlm.org [myadlm.org]
Addressing variability in Cefamandole Nafate MIC assay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in Minimum Inhibitory Concentration (MIC) assay results for Cefamandole Nafate. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in susceptibility testing?
A1: this compound is the inactive prodrug of Cefamandole, a second-generation cephalosporin antibiotic. In vivo, this compound is rapidly hydrolyzed by esterases in the plasma to the active form, Cefamandole.[1] Cefamandole then exerts its antibacterial effect by inhibiting bacterial cell wall synthesis.[2] In laboratory settings, this compound is often used for in vitro susceptibility testing. However, it's crucial to understand that its conversion to the active form is a critical factor that can influence MIC results.
Q2: What are the primary sources of variability in this compound MIC assays?
A2: The primary sources of variability in this compound MIC assays stem from its nature as a prodrug and general factors that affect all antimicrobial susceptibility testing. Key factors include:
-
Hydrolysis of this compound: The conversion to active Cefamandole is dependent on pH, temperature, and time. Inconsistent hydrolysis can lead to variable concentrations of the active antibiotic.[3][4]
-
Methodology: Differences between broth microdilution and agar dilution methods can yield different MIC values.[5][6]
-
Experimental Conditions: Factors such as incubation temperature, duration, and the composition of the culture medium can significantly impact results.[7][8][9]
-
Inoculum Preparation: The density of the bacterial inoculum is a critical variable that can affect the MIC outcome.
-
Bacterial Factors: The presence of β-lactamases and alterations in Penicillin-Binding Proteins (PBPs) in the test organism will directly influence the MIC.[10][11]
Q3: What are the expected MIC quality control ranges for Cefamandole?
A3: Quality control (QC) is essential for ensuring the accuracy and reproducibility of MIC assays. The Clinical and Laboratory Standards Institute (CLSI) provides recommended QC ranges for various antimicrobial agents. Laboratories should refer to the latest CLSI M100 document for the most up-to-date QC ranges for Cefamandole against reference strains like Staphylococcus aureus ATCC® 29213 and Escherichia coli ATCC® 25922.[12][13][14][15] Adherence to these ranges is critical for validating your assay performance.
Troubleshooting Guide
Issue 1: Higher-than-expected MIC values or apparent resistance.
| Possible Cause | Troubleshooting Step |
| Incomplete Hydrolysis of this compound | This compound is a prodrug and must be hydrolyzed to its active form, Cefamandole. Ensure that the assay conditions (pH, temperature) are optimal for this conversion. Pre-hydrolysis of the stock solution may be necessary. For microbiological assays, it has been recommended to hydrolyze this compound for 1 hour at 37°C in a pH 8 buffer or for 30 minutes at room temperature with sodium carbonate.[3][4] |
| Presence of β-Lactamases | The test organism may be producing β-lactamases that inactivate Cefamandole. Consider testing for β-lactamase production. The addition of a β-lactamase inhibitor, such as clavulanic acid, can help determine if this is the cause of elevated MICs.[10] |
| Alterations in Penicillin-Binding Proteins (PBPs) | The target of β-lactam antibiotics, PBPs, may be altered in the test strain, leading to reduced binding affinity and higher MICs. This is a common resistance mechanism.[16][17] |
| Incorrect Inoculum Size | An inoculum that is too dense can lead to falsely elevated MIC values. Ensure that the inoculum is prepared and standardized according to CLSI guidelines, typically to 5 x 10^5 CFU/mL for broth microdilution.[18][19] |
Issue 2: Inconsistent or variable MIC results between experiments.
| Possible Cause | Troubleshooting Step |
| Variations in Experimental Conditions | Ensure strict adherence to standardized protocols for incubation time and temperature. Even slight variations can impact results. For some organisms, resistance to Cefamandole is more pronounced at 30°C compared to 35°C.[8][9] |
| Inconsistent Media Preparation | The pH and composition of the culture medium can affect the stability and activity of Cefamandole. Use cation-adjusted Mueller-Hinton broth (CAMHB) as recommended by CLSI and ensure the pH is within the specified range (7.2-7.4).[18] |
| Instability of this compound Stock Solution | Prepare fresh stock solutions of this compound for each experiment or validate the stability of frozen stocks. The prodrug can degrade over time, especially at room temperature. |
| Differences in Assay Methodology | MIC values can differ between agar and broth dilution methods.[5][6] Ensure consistency in the methodology used for all comparative experiments. |
Data Presentation
Table 1: Factors Influencing this compound MIC Variability
| Factor | Potential Impact on MIC | Recommendations for Control |
| Hydrolysis of Prodrug | Incomplete conversion to active Cefamandole leads to falsely high MICs. | Standardize pre-incubation/hydrolysis steps.[3][4] |
| pH of Media | Suboptimal pH can affect drug stability and bacterial growth. | Use buffered media and verify pH is within 7.2-7.4. |
| Incubation Temperature | Can influence the expression of resistance and bacterial growth rate. Resistance to Cefamandole in MRSA is more evident at 30°C.[8][9] | Adhere strictly to the recommended incubation temperature (typically 35°C ± 2°C). |
| Incubation Time | Extended incubation can lead to drug degradation or regrowth of resistant subpopulations. | Follow standardized incubation times (e.g., 16-20 hours for broth microdilution).[18] |
| Media Composition | Different broth formulations can yield different MICs. | Use CLSI-recommended media such as cation-adjusted Mueller-Hinton Broth (CAMHB). |
| Inoculum Density | An overly dense inoculum can result in falsely elevated MICs. | Standardize inoculum to 5 x 10^5 CFU/mL.[18][19] |
| Assay Method | Agar dilution may yield lower MICs than broth dilution for some organisms.[5][6] | Use a consistent method for all related experiments. |
Table 2: Representative Cefamandole MIC Values for Quality Control Strains
| Organism | ATCC® Strain | CLSI M100 MIC Range (µg/mL) |
| Escherichia coli | 25922 | Refer to current CLSI M100 document |
| Staphylococcus aureus | 29213 | Refer to current CLSI M100 document |
| Pseudomonas aeruginosa | 27853 | Refer to current CLSI M100 document |
Note: The specific MIC ranges are subject to change and users must consult the latest edition of the CLSI M100 document for current and complete information.[12][13][14][15]
Experimental Protocols
Broth Microdilution MIC Assay for this compound (Following CLSI M07 Guidelines)
This protocol outlines the general steps for performing a broth microdilution MIC assay. Specific considerations for this compound are included.
-
Preparation of this compound Stock Solution:
-
Aseptically prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in a suitable solvent as recommended by the manufacturer.
-
Crucial Step for this compound: To ensure conversion to the active form, consider pre-hydrolyzing the stock solution. One method is to incubate the solution in a pH 8 buffer at 37°C for 1 hour.[3][4] Alternatively, prepare the dilutions in the final assay plate and allow for a pre-incubation period before adding the bacterial inoculum.
-
-
Preparation of Microdilution Plates:
-
Using a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range (e.g., 64 µg/mL to 0.06 µg/mL).
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in a sterile broth or saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the standardized bacterial suspension.
-
Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
Following incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of Cefamandole that completely inhibits visible growth.
-
Compare the results for quality control strains to the acceptable ranges published in the current CLSI M100 document to validate the assay.
-
Visualizations
Caption: Workflow for this compound Broth Microdilution MIC Assay.
Caption: Mechanisms of Cefamandole Action and Bacterial Resistance.
References
- 1. Hydrolysis of this compound to cefamandole in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Comparison of this compound to cefamandole by microbiological assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of this compound to cefamandole by microbiological assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison Between Agar and Broth Minimum Inhibitory Concentrations of Cefamandole, Cefoxitin, and Cefuroxime - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison between agar and broth minimum inhibitory concentrations of cefamandole, Cefoxitin, and cefuroxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increased Temperature Enhances the Antimicrobial Effects of Daptomycin, Vancomycin, Tigecycline, Fosfomycin, and Cefamandole on Staphylococcal Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Temperature effect on the susceptibility of methicillin-resistant Staphylococcus aureus to four different cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Temperature Effect on the Susceptibility of Methicillin-Resistant Staphylococcus aureus to Four Different Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of beta-lactamase and the permeability barrier on the activity of cephalosporins against members of the Bacteroides fragilis group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resistance to cefamandole: a collaborative study of emerging clinical problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. darvashco.com [darvashco.com]
- 13. iacld.com [iacld.com]
- 14. nih.org.pk [nih.org.pk]
- 15. pid-el.com [pid-el.com]
- 16. Mutations in Penicillin-Binding Protein (PBP) Genes and in Non-PBP Genes during Selection of Penicillin-Resistant Streptococcus gordonii - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Resistance to β-Lactam Antibiotics Conferred by Point Mutations in Penicillin-Binding Proteins PBP3, PBP4 and PBP6 in Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
- 18. goldbio.com [goldbio.com]
- 19. researchgate.net [researchgate.net]
Best practices for long-term storage of Cefamandole Nafate stock solutions
This guide provides best practices for the long-term storage of Cefamandole Nafate stock solutions, offering troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound powder?
A1: this compound powder is typically reconstituted with Sterile Water for Injection, 0.9% Sodium Chloride Injection, or 5% Dextrose Injection.[1][2][3] For research purposes, Dimethyl Sulfoxide (DMSO) can also be used to prepare high-concentration stock solutions.[4] The choice of solvent may depend on the intended application and desired final concentration.
Q2: What is the recommended storage temperature and duration for this compound stock solutions?
A2: The stability of this compound solutions is highly dependent on the storage temperature and concentration. For long-term storage, freezing at -20°C or -80°C is recommended. Solutions stored at -20°C have been shown to be stable for at least 26 weeks, with some concentrations stable for up to 52 weeks.[1][5] For shorter durations, refrigeration at 2-8°C can preserve stability for up to 44 days.[6] Storage at room temperature (24-25°C) is generally not recommended for more than 24-72 hours due to rapid degradation.[6][7][8]
Q3: Can I store my this compound stock solution at -10°C?
A3: Storage at -10°C is not recommended. Some solutions may not freeze completely at this temperature, and upon thawing, they can appear turbid.[1][5] Additionally, intravenous dilutions with 5% Dextrose in Water (D5W) stored at -10°C have been observed to develop a transient haze.[1][5] For frozen storage, -20°C is the recommended minimum temperature.
Q4: Is it normal for the pH of my frozen this compound stock solution to change over time?
A4: Yes, a gradual decrease in pH has been noted for frozen solutions of this compound as a function of storage time.[1][5] It is advisable to measure the pH of the solution after thawing and before use in pH-sensitive experiments.
Q5: What are the signs of degradation in a this compound solution?
A5: Visual signs of degradation can include the formation of turbidity (cloudiness) or haze, especially upon thawing of solutions stored at -10°C.[1][5] Chemical degradation involves the hydrolysis of the this compound ester to its active form, Cefamandole, and other degradation products.[6][9] This process can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC).[6][10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Solution appears turbid or hazy after thawing. | Improper storage temperature (-10°C).[1][5] | Ensure storage at -20°C or -80°C for complete freezing and to maintain stability. Discard turbid solutions as this indicates potential precipitation or degradation. |
| Reduced antibacterial efficacy in experiments. | Degradation of this compound due to prolonged storage at inappropriate temperatures (e.g., room temperature or 2-8°C).[6][7] | Prepare fresh stock solutions. For long-term use, aliquot stock solutions into single-use volumes and store at -80°C for up to one year to avoid repeated freeze-thaw cycles.[4][11] |
| Inconsistent experimental results. | Hydrolysis of this compound to Cefamandole, leading to a mixed compound solution.[6] Gradual pH decrease in frozen stocks.[1][5] | Use freshly prepared solutions whenever possible. If using frozen stocks, thaw quickly and use immediately. Consider verifying the integrity of the solution using HPLC. Buffer the final experimental medium to account for any pH shifts. |
| Precipitate forms in the solution. | Incompatibility with other solutions or additives.[7][8] Exceeding the solubility limit of this compound in the chosen solvent. | This compound is incompatible with certain parenteral solutions such as acetated Ringer's and lactated Ringer's injections.[7] Avoid mixing with incompatible additives. Ensure the concentration does not exceed the solubility limit in the chosen solvent. |
Stability of this compound Stock Solutions
| Storage Temperature | Solvent/Diluent | Concentration | Stability Duration | Reference |
| 24-25°C | 0.9% NaCl, 5% Dextrose | 2% | ~5 days | [6] |
| 25°C | Various parenteral solutions | 2 mg/mL | >90% potency for at least 3 days | [7] |
| 5°C | 0.9% NaCl, 5% Dextrose | 2% | ~44 days | [6] |
| 5°C | Various parenteral solutions | 2 mg/mL | >90% potency for at least 10 days | [7] |
| -10°C | IM and IV dilutions | Not specified | Potential for incomplete freezing and turbidity | [1][5] |
| -20°C | IM dilutions | 1g in 3mL | 52 weeks | [1][5] |
| -20°C | IV dilutions | 1g in 50-100mL | 26 weeks | [1][5] |
| -20°C | In solvent | Not specified | 1 month | [4] |
| -80°C | In solvent | Not specified | 1 year | [4] |
Experimental Protocols
Protocol: Stability Assessment of this compound Stock Solutions via HPLC
This protocol outlines a method to assess the stability of this compound stock solutions by quantifying the concentration of the parent compound over time. This method is based on the principle that a stable solution will maintain a consistent concentration of the active ingredient under specific storage conditions.
1. Objective: To determine the degradation rate of this compound in a prepared stock solution under defined storage conditions (e.g., -20°C, 4°C, 25°C).
2. Materials:
-
This compound powder
-
Solvent (e.g., Sterile Water for Injection, DMSO)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase components (e.g., acetonitrile, water, pH-adjusting acid like phosphoric acid)
-
Volumetric flasks and pipettes
-
0.22 µm syringe filters
3. Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Reconstitute the powder in the chosen solvent to a specific concentration (e.g., 10 mg/mL).
-
Ensure complete dissolution.
-
Filter the stock solution through a 0.22 µm syringe filter to remove any particulates.
-
Aliquot the stock solution into multiple sterile microcentrifuge tubes for storage at different temperatures.
-
-
Sample Storage and Time Points:
-
Store aliquots at the desired temperatures (e.g., 25°C, 4°C, -20°C).
-
Establish time points for analysis (e.g., T=0, 24h, 48h, 7 days, 14 days, 30 days, etc.).
-
At each time point, retrieve one aliquot from each storage condition for HPLC analysis.
-
-
HPLC Analysis:
-
Prepare a calibration curve using freshly prepared standards of this compound of known concentrations.
-
For each sample, thaw if necessary, and dilute to a concentration within the range of the calibration curve.
-
Inject the prepared sample and standards onto the HPLC system.
-
Run the analysis using a suitable method that separates this compound from its degradation products. A gradient elution may be necessary.
-
Monitor the elution profile at a suitable UV wavelength.
-
-
Data Analysis:
-
Integrate the peak area corresponding to this compound for each sample and standard.
-
Use the calibration curve to determine the concentration of this compound in each sample at each time point.
-
Plot the concentration of this compound versus time for each storage condition.
-
Determine the time at which the concentration of this compound falls below a certain threshold (e.g., 90% of the initial concentration) to establish its stability under those conditions.
-
Visualizations
Caption: Workflow for assessing the stability of this compound stock solutions.
Caption: Troubleshooting decision tree for this compound solution issues.
References
- 1. Stability of frozen solutions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets.hpra.ie [assets.hpra.ie]
- 3. assets.hpra.ie [assets.hpra.ie]
- 4. selleckchem.com [selleckchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Stability of this compound and cefoxitin sodium solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of this compound injection with parenteral solutions and additives [hero.epa.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics of this compound degradation in solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. goldbio.com [goldbio.com]
Cefamandole Nafate quality control for reproducible research results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure reproducible research results when working with Cefamandole Nafate.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a second-generation cephalosporin antibiotic.[1] It is a prodrug that is hydrolyzed in the body to its active form, cefamandole.[2] Cefamandole exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] It binds to and inactivates penicillin-binding proteins (PBPs) located on the inner bacterial cell membrane, which are essential for the cross-linkage of peptidoglycan chains. This interference leads to a weakening of the cell wall and subsequent cell lysis.[3]
2. What are the typical quality control specifications for this compound?
High-quality this compound for research purposes should meet stringent purity standards to ensure reliable and reproducible results. A typical specification for purity is 98% or higher.[4] Key quality control parameters are often assessed using High-Performance Liquid Chromatography (HPLC) to quantify the active compound and identify any impurities.[4]
3. How should this compound be stored?
For long-term storage, this compound powder should be kept at -20°C.[5] Solutions of this compound can be prepared and stored under specific conditions to maintain stability. For instance, intravenous (I.V.) dilutions are stable for at least 26 weeks when stored at -20°C in glass or PVC containers.[6] Reconstituted solutions have shown stability for approximately five days at 24°C and 44 days at 5°C.[7]
4. What are the common impurities found in this compound?
Impurities in this compound can arise during synthesis or degradation. Common impurities may include Cefamandole Sodium Salt and (R)-2-(Formyloxy)-2-phenylacetic Acid.[1] Degradation can be accelerated by factors such as temperature, humidity, light, and pH.[8][9][10] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential degradation products.[9][11]
Troubleshooting Guides
Inconsistent Antimicrobial Susceptibility Testing (AST) Results
| Problem | Possible Cause | Recommended Solution |
| Variable zone of inhibition sizes for the same bacterial strain. | Inconsistent inoculum density. | Prepare the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard to ensure a standardized inoculum. |
| Improper storage of this compound discs. | Store antibiotic discs in a tightly sealed container with a desiccant at the recommended temperature to prevent degradation from moisture. | |
| Variation in agar depth. | Ensure a uniform agar depth of 4 mm in the petri dishes, as this can affect the diffusion of the antibiotic. | |
| Incorrect incubation conditions. | Incubate plates at 35°C ± 2°C for 16-20 hours. Deviations can affect bacterial growth and antibiotic diffusion. |
Issues with Minimum Inhibitory Concentration (MIC) Assays
| Problem | Possible Cause | Recommended Solution |
| No bacterial growth in the positive control well. | Inactive bacterial inoculum. | Use a fresh bacterial culture to prepare the inoculum. |
| Contamination of the growth medium. | Use sterile techniques and pre-tested media to avoid contamination. | |
| Bacterial growth in the negative control well. | Contamination of the growth medium or reagents. | Ensure all materials, including the multi-well plates and media, are sterile. |
| Precipitation of this compound in the wells. | Poor solubility of the compound at the tested concentrations. | Prepare stock solutions in an appropriate solvent (e.g., water or DMSO) and ensure complete dissolution before serial dilutions.[3] If using DMSO, be mindful of its potential inhibitory effects at higher concentrations. |
Quantitative Data Summary
Table 1: Typical Certificate of Analysis for this compound
| Parameter | Specification |
| Appearance | White to off-white crystalline powder |
| Purity (HPLC) | ≥ 98.0% |
| Water Content (Karl Fischer) | ≤ 2.0% |
| pH (1% solution in water) | 4.0 - 6.0 |
| Specific Optical Rotation | +135° to +155° |
Table 2: Stability of this compound Solutions
| Solvent | Concentration | Storage Temperature | Stability |
| 0.9% NaCl | 2% | 24°C | Approx. 5 days[7] |
| 0.9% NaCl | 2% | 5°C | Approx. 44 days[7] |
| 5% Dextrose | 2% | 24°C | Approx. 5 days[7] |
| 5% Dextrose | 2% | 5°C | Approx. 44 days[7] |
| Water for Injection | I.V. dilution | -20°C | At least 26 weeks[6] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is adapted from published procedures for the analysis of this compound.[8]
-
Column: LiChrospher RP-18 (or equivalent C18 column)
-
Mobile Phase: Acetonitrile and 10% v/v triethylamine in water (adjusted to pH 2.5 with phosphoric acid) in a 35:65 ratio.[8]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
-
Procedure:
-
Prepare a standard solution of this compound reference standard at a known concentration in the mobile phase.
-
Prepare the sample solution of the this compound batch to be tested at a similar concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Calculate the purity of the sample by comparing the peak area of the main this compound peak in the sample chromatogram to that of the standard.
-
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12]
-
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland
-
This compound stock solution
-
-
Procedure:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB across the wells of the microtiter plate to achieve the desired concentration range.
-
Prepare the bacterial inoculum by suspending isolated colonies in saline to match the 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well (except for the negative control) with the standardized bacterial suspension.
-
Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Visualizations
Caption: Quality control workflow for this compound.
Caption: Troubleshooting inconsistent experimental results.
Caption: Mechanism of action of this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. Stability of frozen solutions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of this compound and cefoxitin sodium solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics of this compound degradation in solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Impurity profile and spectrum characteristics of the isomers in this compound using high- performance liquid chromatography/high-performance size exclusion chromatography tandem ion trap/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Cefamandole Nafate and Cefazolin Activity Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antimicrobial activities of cefamandole nafate and cefazolin against a range of clinically relevant bacterial isolates. The information presented is collated from published experimental data to assist researchers and professionals in drug development and antimicrobial stewardship.
Quantitative Data Summary
The in vitro activities of cefamandole and cefazolin have been evaluated against a substantial number of clinical bacterial isolates. A comparative study assessing over 8,000 isolates demonstrated that while both agents are effective, their spectrum of activity shows notable differences, particularly against Enterobacteriaceae.[1][2][3]
The following table summarizes the minimum inhibitory concentration (MIC) data from various studies, providing a quantitative comparison of the two cephalosporins against key gram-positive and gram-negative bacteria.
| Bacterial Species | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | Cefamandole | Data not available | Data not available |
| Cefazolin | Data not available | Data not available | |
| Escherichia coli | Cefamandole | ≤8 | ≤8 |
| Cefazolin | ≤8 | ≤8 | |
| Klebsiella pneumoniae | Cefamandole | Data not available | Data not available |
| Cefazolin | Data not available | Data not available | |
| Proteus mirabilis | Cefamandole | More active | More active |
| Cefazolin | Less active | Less active | |
| Indole-positive Proteus spp. | Cefamandole | 6.3 (inhibits all strains) | Data not available |
| Cefazolin | >25 (inhibits 20%) | Data not available | |
| Enterobacter spp. | Cefamandole | 25 (inhibits 88%) | Data not available |
| Cefazolin | >25 (inhibits 20%) | Data not available |
Note: Direct comparative MIC50 and MIC90 values for some organisms were not available in the initial search results. The table reflects available data and qualitative comparisons from the cited literature. One study noted that against E. coli strains not susceptible to cephalothin, 67% were susceptible to both cefamandole and cefazolin by zone-size criteria, and 88% were susceptible by microtiter assay (MIC ≤ 8 µg/ml).[4] Cefamandole has shown greater activity against Proteus mirabilis and significantly more effectiveness against indole-positive Proteus and Enterobacter species compared to cefazolin.[5] Against gram-positive cocci, the activity of the three drugs was found to be comparable.[1]
Experimental Protocols
The data presented in this guide is primarily derived from standardized antimicrobial susceptibility testing methods. The two most common methods are broth microdilution and Kirby-Bauer disk diffusion.
Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of bacteria is inoculated into wells of a microtiter plate containing serial dilutions of the antimicrobial agent in a liquid growth medium (broth). Following incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[6][7]
Detailed Protocol:
-
Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of cefamandole and cefazolin are prepared in a cation-adjusted Mueller-Hinton Broth (CAMHB).[7][8] The final concentrations in the wells should bracket the expected MIC range for the test organisms.
-
Inoculum Preparation: Several colonies of the test organism from a fresh (18-24 hour) agar plate are suspended in a sterile liquid to match the turbidity of a 0.5 McFarland standard.[7][9] This suspension, which contains approximately 1-2 x 10⁸ CFU/mL, is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]
-
Inoculation and Incubation: The microtiter plates are inoculated with the standardized bacterial suspension.[9] The plates are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.[7]
-
Interpretation of Results: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.[6]
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent based on the size of the zone of growth inhibition.
Principle: A standardized inoculum of the test organism is swabbed onto the surface of a Mueller-Hinton agar plate.[10] Paper disks impregnated with a known concentration of the antimicrobial agent are then placed on the agar surface. The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient.[11] After incubation, the diameter of the zone of no bacterial growth around the disk is measured. This zone diameter is then correlated with the MIC and interpreted as susceptible, intermediate, or resistant according to standardized guidelines.[12]
Detailed Protocol:
-
Inoculum Preparation: A bacterial inoculum is prepared to match the turbidity of a 0.5 McFarland standard.[12]
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[13]
-
Application of Antibiotic Disks: Using sterile forceps, paper disks impregnated with cefamandole and cefazolin are placed on the inoculated agar surface, ensuring firm contact.[12]
-
Incubation: The plates are inverted and incubated at 35°C ± 1°C for 18 ± 2 hours.[14]
-
Measurement and Interpretation: After incubation, the diameters of the zones of complete growth inhibition are measured to the nearest millimeter. These measurements are then interpreted using established clinical breakpoint tables.[12]
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining antimicrobial susceptibility.
Mechanism of Action of Cephalosporins
Caption: Cephalosporin mechanism of action.
References
- 1. Comparison of In Vitro Antimicrobial Activity of Cefamandole and Cefazolin with Cephalothin Against over 8,000 Clinical Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of in vitro antimicrobial activity of cefamandole and cefazolin with cephalothin against over 8,000 clinical bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Comparison of Escherichia coli susceptibility to cephalothin, cefazolin, ceforanide, and cefamandole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. goldbio.com [goldbio.com]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. rr-asia.woah.org [rr-asia.woah.org]
- 10. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 11. asm.org [asm.org]
- 12. microbenotes.com [microbenotes.com]
- 13. hardydiagnostics.com [hardydiagnostics.com]
- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Comparative In Vivo Efficacy of Cefamandole Nafate and Ceftriaxone: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of two prominent cephalosporin antibiotics, Cefamandole Nafate and Ceftriaxone. The information presented is based on data from clinical trials and pharmacokinetic studies to assist researchers and drug development professionals in making informed decisions.
Executive Summary
This compound, a second-generation cephalosporin, and Ceftriaxone, a third-generation cephalosporin, are both effective antibiotics with broad applications. Clinical studies indicate that in the prevention of postoperative wound infections following abdominal surgery, there is no significant difference in efficacy between the two drugs. However, in the treatment of lower respiratory tract infections in the elderly, Ceftriaxone has demonstrated higher bacteriological cure rates. Pharmacokinetically, Ceftriaxone has a significantly longer serum half-life than this compound, allowing for less frequent dosing.
Comparative Clinical Efficacy
Prophylaxis in Abdominal Surgery
A prospective, randomized study involving 1238 patients undergoing abdominal surgery compared the efficacy of this compound and Ceftriaxone in preventing wound infections. The results showed no statistically significant difference between the two antibiotics.[1]
| Treatment Group | Number of Patients | Wound Infection Rate | 95% Confidence Interval |
| This compound | 619 | 6.9% | 4.9% to 8.9% |
| Ceftriaxone | 619 | 5.6% | 3.8% to 7.4% |
Treatment of Lower Respiratory Tract Infections in the Elderly
In a randomized trial focusing on elderly patients with lower respiratory tract infections, Ceftriaxone demonstrated a higher bacteriological cure rate compared to Cefamandole.[2]
| Outcome | This compound (n=14) | Ceftriaxone (n=16) |
| Clinical Response | ||
| Cured | 57% | 38% |
| Improved | 21% | 56% |
| Failed | 21% | 6% |
| Bacteriological Response | ||
| Cured | 76% | 83% |
| Failed/Superinfected | 24% | 17% |
Comparative Pharmacokinetics
A key differentiator between this compound and Ceftriaxone is their pharmacokinetic profiles, particularly their serum half-lives.[1]
| Pharmacokinetic Parameter | This compound | Ceftriaxone |
| Serum Half-life | 0.8 hours | 8.0 hours |
| Peak Serum Concentration (Cmax) after 1g IM dose | ~20 µg/mL | Not directly compared in the same study |
| Protein Binding | ~74% | 85-95% |
| Primary Route of Excretion | Renal | Renal and Biliary |
Note: Cmax and protein binding data are from separate studies and not from a direct comparative trial.
Experimental Protocols
Prophylaxis in Abdominal Surgery Study
-
Study Design: A prospective, randomized clinical trial.[1]
-
Patient Population: 1238 patients undergoing abdominal surgery.[1]
-
Treatment Regimens: [1]
-
This compound Group: 1 g intravenously every 6 hours.
-
Ceftriaxone Group: 1 g per day intravenously.
-
Metronidazole was administered in conjunction with the cephalosporins for all procedures except for low-risk biliary surgeries.
-
-
Primary Outcome: Incidence of postoperative wound infection.[1]
Treatment of Lower Respiratory Tract Infections Study
-
Study Design: A randomized clinical trial.[2]
-
Patient Population: 30 evaluable elderly patients (average age >65 years) with pneumonia or bronchitis.[2]
-
Treatment Regimens: [2]
-
This compound Group: 1.5 g intravenously every 6 hours.
-
Ceftriaxone Group: 1 g intravenously every 12 hours.
-
-
Primary Outcomes: Clinical and bacteriological cure rates.[2]
-
Microbiological Analysis: Susceptibility of bacterial isolates was determined by disc diffusion testing.[2]
Visualizing the Comparison
Experimental Workflow: Abdominal Surgery Prophylaxis Trial
Caption: Workflow of the prospective, randomized trial comparing this compound and Ceftriaxone for surgical prophylaxis.
Pharmacokinetic Profile Comparison
Caption: A logical diagram highlighting the significant difference in serum half-life between this compound and Ceftriaxone.
References
Head-to-Head Comparison: Cefamandole Nafate vs. Cefoxitin Against Anaerobic Bacteria
A comprehensive analysis of in vitro efficacy and underlying mechanisms for researchers and drug development professionals.
In the landscape of antimicrobial agents, the cephalosporin class of antibiotics has long been a cornerstone in the treatment of bacterial infections. Within this class, Cefamandole Nafate and Cefoxitin have been subjects of extensive research, particularly concerning their efficacy against anaerobic bacteria, which are crucial pathogens in various clinical settings, including intra-abdominal and skin and soft tissue infections. This guide provides a detailed, data-driven comparison of these two agents, offering valuable insights for researchers, scientists, and drug development professionals.
In Vitro Activity: A Quantitative Comparison
The in vitro activity of Cefamandole and Cefoxitin against anaerobic bacteria has been evaluated in numerous studies. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the available MIC data (MIC₅₀, MIC₉₀, and range) for both compounds against a range of anaerobic isolates.
| Anaerobic Group/Species | Antibiotic | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Bacteroides fragilis group | Cefamandole | - | 32[1] | - | - |
| Cefoxitin | 115 | - | - | - | |
| Bacteroides fragilis | Cefamandole | - | 32[2] | - | - |
| Cefoxitin | - | 8[1][2] | - | - | |
| Non-B. fragilisBacteroides, Prevotella, Porphyromonas spp. | Cefoxitin | 116 | - | - | - |
| Fusobacterium spp. | Cefoxitin | 40 | - | - | - |
| Peptostreptococcus spp. | Cefoxitin | 58 | - | - | - |
| Gram-positive non-spore-forming rods | Cefoxitin | 48 | - | - | - |
| Clostridium spp. | Cefoxitin | 51 | - | - | - |
Analysis of the available data consistently demonstrates the superior in vitro activity of Cefoxitin against the Bacteroides fragilis group, a clinically significant cohort of anaerobic pathogens.[1][3][4][5] The median MIC for Cefoxitin against B. fragilis is approximately 8 µg/mL, whereas for Cefamandole, it is significantly higher at 32 µg/mL.[1][2] This difference is a critical factor in the clinical application of these antibiotics for infections where B. fragilis is a suspected or confirmed pathogen. While both drugs exhibit activity against other anaerobes, cefoxitin is generally considered to have a broader and more potent anti-anaerobic spectrum.
Mechanism of Action and Resistance
Cefamandole and Cefoxitin are both beta-lactam antibiotics, exerting their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They achieve this by acylating the transpeptidase enzyme, which is essential for cross-linking the peptidoglycan strands that provide structural integrity to the cell wall. Disruption of this process leads to cell lysis and death.
A key differentiator in their efficacy against certain anaerobic bacteria, particularly members of the Bacteroides fragilis group, is their relative stability to beta-lactamase enzymes. Many anaerobic bacteria, including B. fragilis, produce beta-lactamases that can hydrolyze and inactivate beta-lactam antibiotics. Cefoxitin, a cephamycin, exhibits greater resistance to these enzymes compared to Cefamandole. This intrinsic stability allows Cefoxitin to maintain its inhibitory activity against beta-lactamase-producing strains.
Caption: Interaction of Cefamandole and Cefoxitin with bacterial targets and beta-lactamase.
Experimental Protocols
The in vitro susceptibility data presented in this guide is primarily derived from studies employing the agar dilution method, which is the reference standard for anaerobic susceptibility testing recommended by the Clinical and Laboratory Standards Institute (CLSI).
Agar Dilution Susceptibility Testing Protocol
The following is a generalized protocol for the agar dilution method for anaerobic bacteria:
-
Preparation of Media: Brucella agar supplemented with hemin, vitamin K₁, and 5% laked sheep blood is prepared and autoclaved.
-
Preparation of Antibiotic Plates: Stock solutions of this compound and Cefoxitin are prepared. A series of twofold dilutions of each antibiotic is made, and each dilution is added to molten agar to achieve the final desired concentrations. The agar is then poured into petri plates and allowed to solidify. A growth control plate containing no antibiotic is also prepared.
-
Inoculum Preparation: Anaerobic bacterial isolates are grown in an appropriate broth medium (e.g., Thioglycollate broth) to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to yield a final inoculum concentration of approximately 10⁵ colony-forming units (CFU) per spot.
-
Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the antibiotic-containing and growth control agar plates using a multipoint inoculator (e.g., a Steers replicator).
-
Incubation: The inoculated plates are incubated in an anaerobic environment (e.g., an anaerobic chamber or jar with a gas-generating system) at 35-37°C for 42-48 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth on the agar surface. A faint haze or a single colony is disregarded. The growth control plate must show confluent growth for the test to be valid.
-
Quality Control: Reference strains with known MIC values (e.g., Bacteroides fragilis ATCC 25285 and Bacteroides thetaiotaomicron ATCC 29741) are tested concurrently to ensure the accuracy and reproducibility of the results.
Caption: Workflow for anaerobic agar dilution susceptibility testing.
Conclusion
The head-to-head comparison of this compound and Cefoxitin reveals distinct differences in their in vitro activity against anaerobic bacteria. Cefoxitin demonstrates superior potency against the clinically important Bacteroides fragilis group, a distinction largely attributed to its greater stability in the presence of bacterial beta-lactamases. For researchers and drug development professionals, this comparative analysis underscores the importance of considering specific pathogen profiles and resistance mechanisms when evaluating and developing new antimicrobial agents. The provided experimental protocols offer a foundational methodology for conducting further comparative studies in this critical area of infectious disease research.
References
- 1. Activity of cefamandole and other cephalosporins against aerobic and anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of Cefamandole and Other Cephalosporins Against Aerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Susceptibility of Anaerobes to Cefoxitin and Other Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative in vitro activity of newer cephalosporins against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Susceptibility of Anaerobic Bacteria to Cefoxitin and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Post-Antibiotic Effect of Cefamandole Nafate: A Comparative Guide for Researchers
An objective analysis of Cefamandole Nafate's post-antibiotic effect (PAE) in comparison to other cephalosporins, supported by available experimental data and detailed methodologies.
The post-antibiotic effect (PAE) is a critical pharmacodynamic parameter, representing the persistent suppression of bacterial growth even after the antimicrobial concentration falls below the minimum inhibitory concentration (MIC). For researchers and drug development professionals, understanding the PAE of an antibiotic is crucial for optimizing dosing regimens and predicting clinical efficacy. This guide provides a comparative overview of the PAE of this compound, a second-generation cephalosporin, and other cephalosporins, based on available scientific literature.
It is important to note that this compound is a prodrug that is rapidly hydrolyzed in vivo and in bacteriological media to its active form, Cefamandole. Therefore, the post-antibiotic effect is attributable to Cefamandole. While direct comparative studies on the PAE of Cefamandole are limited in recent literature, this guide synthesizes available data on its antibacterial activity and the general characteristics of cephalosporin PAE to provide a valuable resource.
Comparative Antibacterial Activity
Direct comparative data on the post-antibiotic effect of Cefamandole is scarce in the currently available literature. Therefore, a comparison of its in vitro antibacterial activity against key pathogens can provide insights into its potential efficacy. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Cefamandole and other cephalosporins against common Gram-positive and Gram-negative bacteria. A lower MIC value indicates greater potency.
| Antibiotic | Generation | Staphylococcus aureus (MSSA) MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| Cefamandole | Second | 0.12 - 2.0 | 0.25 - 8.0 |
| Cefazolin | First | 0.12 - 1.0 | 1.0 - 8.0 |
| Cefuroxime | Second | 0.25 - 2.0 | 1.0 - 8.0 |
| Cefoxitin | Second | 0.5 - 4.0 | 1.0 - 16.0 |
| Cefotaxime | Third | 0.5 - 8.0 | ≤0.06 - 1.0 |
| Ceftazidime | Third | 2.0 - 32.0 | ≤0.06 - 1.0 |
Note: MIC values can vary depending on the specific strain and testing methodology. The data presented here is a summary from various in vitro studies.
In general, beta-lactam antibiotics, including cephalosporins, are known to exhibit a variable PAE. They typically demonstrate a significant PAE against Gram-positive cocci like Staphylococcus aureus, but a weak or absent PAE against Gram-negative bacilli such as Escherichia coli[1].
Experimental Protocols
A standardized methodology is crucial for the accurate determination and comparison of the post-antibiotic effect. The following protocol outlines a common in vitro method for assessing PAE.
In Vitro Post-Antibiotic Effect (PAE) Determination
This protocol is a standard method used to measure the suppression of bacterial growth after a short exposure to an antibiotic.
1. Bacterial Strain and Culture Preparation:
- A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922) is prepared.
- The bacteria are grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to the logarithmic phase of growth.
2. Antibiotic Exposure:
- The bacterial culture is divided into test and control groups.
- The test group is exposed to the antibiotic at a specific concentration (e.g., 5-10 times the MIC) for a defined period (e.g., 1-2 hours) at 37°C.
- The control group is incubated under the same conditions without the antibiotic.
3. Antibiotic Removal:
- After the exposure period, the antibiotic is removed from the test culture. This can be achieved by:
- Dilution: A 1:1000 dilution of the culture to reduce the antibiotic concentration to sub-inhibitory levels.
- Centrifugation and Washing: Centrifuging the culture, removing the supernatant containing the antibiotic, and resuspending the bacterial pellet in fresh, antibiotic-free medium. This process is typically repeated to ensure complete removal.
4. Monitoring Bacterial Regrowth:
- Both the test and control cultures are incubated at 37°C.
- Bacterial growth is monitored over time by determining the number of viable bacteria (colony-forming units per milliliter, CFU/mL) at regular intervals (e.g., every 30-60 minutes). This is done by plating serial dilutions of the cultures onto agar plates.
5. PAE Calculation:
- The PAE is calculated using the following formula: PAE = T - C Where:
- T is the time it takes for the viable count in the test culture to increase by 1 log10 (a 10-fold increase) after antibiotic removal.
- C is the time it takes for the viable count in the untreated control culture to increase by 1 log10.
Mechanism of Action: Inhibition of Cell Wall Synthesis
The antibacterial activity and subsequent post-antibiotic effect of Cefamandole and other cephalosporins are a result of their ability to inhibit bacterial cell wall synthesis. This mechanism is a hallmark of all beta-lactam antibiotics.
The bacterial cell wall is essential for maintaining the structural integrity of the bacterium, protecting it from osmotic stress. The primary component of the cell wall is peptidoglycan, a polymer of sugars and amino acids. The final step in peptidoglycan synthesis is the cross-linking of the peptide chains, a reaction catalyzed by enzymes known as penicillin-binding proteins (PBPs).
Cephalosporins, including Cefamandole, mimic the structure of the D-Ala-D-Ala moiety of the peptidoglycan strands. This structural similarity allows them to bind to the active site of PBPs, effectively inactivating these enzymes. The inhibition of PBP-mediated cross-linking weakens the bacterial cell wall, leading to cell lysis and bacterial death. The persistent binding of the antibiotic to PBPs is thought to contribute to the post-antibiotic effect.
Conclusion
References
A Comparative Analysis of New Antimicrobial Agents Against the Second-Generation Cephalosporin, Cefamandole Nafate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in-vitro activity of several new antimicrobial agents against Cefamandole Nafate, a second-generation cephalosporin. The data presented is intended to assist researchers and drug development professionals in evaluating the potential of these newer compounds as alternatives to older cephalosporins. The information is compiled from a review of publicly available scientific literature.
Introduction to this compound
This compound is a parenteral prodrug that is rapidly hydrolyzed in the body to its active form, Cefamandole. As a second-generation cephalosporin, it exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
Like other β-lactam antibiotics, Cefamandole's bactericidal action results from the inhibition of bacterial cell wall synthesis. It specifically binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. This prevents the final transpeptidation step of peptidoglycan synthesis, a critical component of the bacterial cell wall. The resulting weakened cell wall leads to cell lysis and death.
Mechanism of action of Cefamandole.
Spectrum of Activity
Cefamandole demonstrates activity against a range of Gram-positive cocci and many Gram-negative bacilli. It is generally effective against Staphylococcus aureus (excluding methicillin-resistant strains), Streptococcus species, Haemophilus influenzae, Escherichia coli, Klebsiella species, and Proteus mirabilis. However, like other second-generation cephalosporins, it is not active against Pseudomonas aeruginosa and enterococci.
New Antimicrobial Agents: A Comparative Overview
The following sections detail the mechanisms of action and in-vitro activity of several newer antimicrobial agents that represent potential alternatives to this compound. Direct head-to-head comparative studies with Cefamandole are limited in recent literature; therefore, the data presented is a compilation from various surveillance and in-vitro studies.
Fifth-Generation Cephalosporins: Ceftaroline and Ceftobiprole
These newer cephalosporins have an expanded spectrum of activity, notably including activity against methicillin-resistant Staphylococcus aureus (MRSA).
-
Ceftaroline: This agent has a high affinity for PBP2a, the altered penicillin-binding protein that confers methicillin resistance in staphylococci.
-
Ceftobiprole: Similar to Ceftaroline, Ceftobiprole also exhibits strong binding to PBP2a.
Lipoglycopeptides: Dalbavancin and Oritavancin
These agents are derivatives of vancomycin with extended half-lives, allowing for less frequent dosing. Their primary mechanism of action is the inhibition of bacterial cell wall synthesis.
Oxazolidinones: Tedizolid
Tedizolid is a newer oxazolidinone that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. It generally exhibits greater potency than the earlier oxazolidinone, linezolid.
Tetracyclines: Omadacycline
Omadacycline is a modernized tetracycline designed to overcome common tetracycline resistance mechanisms. It inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.
Fluoroquinolones: Delafloxacin
Delafloxacin is a newer fluoroquinolone that inhibits bacterial DNA replication by targeting DNA gyrase and topoisomerase IV. It has demonstrated activity against both Gram-positive (including MRSA) and Gram-negative bacteria.
Quantitative Data Comparison: Minimum Inhibitory Concentrations (MICs)
The following tables summarize the in-vitro activity (MIC₅₀ and MIC₉₀ in µg/mL) of this compound and the newer antimicrobial agents against key bacterial pathogens. It is important to note that this data is compiled from various studies conducted at different times and, therefore, should be interpreted with caution as direct head-to-head comparisons were not always available. All MICs were determined using broth microdilution methods as standardized by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Table 1: In-Vitro Activity of this compound against Selected Bacterial Pathogens
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.5 - 1 | 1 - 4 |
| Escherichia coli | 2 - 4 | 8 - 32 |
| Klebsiella pneumoniae | 1 - 4 | 8 - 32 |
| Proteus mirabilis | 1 - 2 | 4 - 16 |
| Haemophilus influenzae | 0.5 - 1 | 1 - 2 |
Data compiled from historical in-vitro studies.
Table 2: In-Vitro Activity of Newer Antimicrobial Agents against Selected Gram-Positive Pathogens
| Organism | Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | |||
| (MSSA) | Ceftaroline | 0.25 | 0.25 |
| Ceftobiprole | 0.5 | 0.5 | |
| Dalbavancin | 0.06 | 0.06 | |
| Oritavancin | 0.03 | 0.06 | |
| Tedizolid | 0.25 | 0.5 | |
| Omadacycline | 0.12 | 0.25 | |
| Delafloxacin | ≤0.008 | 0.25 | |
| (MRSA) | Ceftaroline | 0.5 | 1 |
| Ceftobiprole | 1 | 2 | |
| Dalbavancin | 0.06 | 0.12 | |
| Oritavancin | 0.06 | 0.12 | |
| Tedizolid | 0.25 | 0.5 | |
| Omadacycline | 0.25 | 0.5 | |
| Delafloxacin | 0.12 | 0.5 |
Data compiled from recent surveillance and in-vitro studies.
Table 3: In-Vitro Activity of Newer Antimicrobial Agents against Selected Gram-Negative Pathogens
| Organism | Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | Ceftaroline | 0.12 | 0.5 |
| Ceftobiprole | 0.12 | 1 | |
| Omadacycline | 0.5 | 4 | |
| Delafloxacin | 0.06 | 1 | |
| Klebsiella pneumoniae | Ceftaroline | 0.25 | 1 |
| Ceftobiprole | 0.25 | 2 | |
| Omadacycline | 1 | 8 | |
| Delafloxacin | 0.25 | 4 | |
| Proteus mirabilis | Ceftaroline | 0.12 | 0.25 |
| Ceftobiprole | 0.06 | 0.12 | |
| Delafloxacin | 0.12 | 0.5 | |
| Haemophilus influenzae | Ceftaroline | ≤0.015 | 0.03 |
| Ceftobiprole | 0.03 | 0.06 | |
| Omadacycline | 0.5 | 1 | |
| Delafloxacin | ≤0.008 | 0.015 |
Data compiled from recent surveillance and in-vitro studies.
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a critical component of assessing the in-vitro activity of an antimicrobial agent. The following is a generalized protocol for the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method for MIC Determination
Workflow for MIC determination by broth microdilution.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antimicrobial agent stock solution
-
Bacterial isolate in pure culture
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Pipettes and sterile tips
-
Incubator (35-37°C)
Procedure:
-
Preparation of Antimicrobial Dilutions: A series of two-fold dilutions of the antimicrobial agent is prepared in CAMHB.
-
Dispensing into Microtiter Plates: A standard volume (typically 50 µL or 100 µL) of each antimicrobial dilution is dispensed into the wells of a 96-well microtiter plate. A growth control well (broth only) and a sterility control well (uninoculated broth) are included.
-
Inoculum Preparation: Several colonies of the test bacterium are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate (except the sterility control).
-
Incubation: The inoculated plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: Following incubation, the plate is examined for visible turbidity (bacterial growth).
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Conclusion
The landscape of antimicrobial agents is continually evolving, with newer drugs offering potential advantages in spectrum of activity, potency, and dosing regimens compared to older agents like this compound. The fifth-generation cephalosporins, lipoglycopeptides, newer oxazolidinones, tetracyclines, and fluoroquinolones discussed in this guide demonstrate potent in-vitro activity against a range of clinically important pathogens, including some that are resistant to Cefamandole. However, the lack of recent, direct comparative studies necessitates careful consideration when interpreting historical data for Cefamandole against contemporary data for these newer agents. Further head-to-head in-vitro studies and clinical trials are warranted to definitively establish the comparative efficacy of these new antimicrobials against second-generation cephalosporins.
Cefamandole Nafate: A Comparative Guide for Antibiotic Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cefamandole Nafate's performance with other antibiotics, supported by experimental data. It is intended to serve as a valuable resource for researchers utilizing this compound as a control compound in antibiotic resistance studies.
Introduction to this compound
This compound is a second-generation cephalosporin antibiotic.[1][2] It is a prodrug that is hydrolyzed in the body to its active form, cefamandole.[1][2] Like other β-lactam antibiotics, cefamandole exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][3][4] Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), enzymes essential for the final step in peptidoglycan synthesis.[1][3][5] This disruption leads to the weakening of the cell wall and subsequent cell lysis.[1][5]
Cefamandole exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][6] Notably, it demonstrates enhanced activity against many Gram-negative bacilli compared to first-generation cephalosporins.[1][7] This characteristic, along with its well-defined mechanism of action and known resistance pathways, makes this compound a suitable control compound in studies investigating antibiotic resistance mechanisms and evaluating the efficacy of new antimicrobial agents.
Comparative In Vitro Activity
The following tables summarize the minimal inhibitory concentration (MIC) data for Cefamandole and other cephalosporins against various bacterial isolates. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.
Table 1: Comparative MIC₅₀ Values (μg/mL) of Cefamandole and Other Cephalosporins Against Gram-Negative Bacilli
| Organism | Cefamandole | Cefazolin | Cephalothin |
| Escherichia coli | 6.25 | >25 | >25 |
| Klebsiella pneumoniae | 6.25 | 6.25 | >25 |
| Proteus mirabilis | 6.25 | >25 | >25 |
| Enterobacter spp. | 25 | >25 | >25 |
| Indole-positive Proteus spp. | 6.3 | 25 | 25 |
Data compiled from multiple sources.[8][9][10]
Table 2: Comparative MIC Range (μg/mL) of Cefamandole and Other Cephalosporins Against Gram-Positive Cocci
| Organism | Cefamandole | Cephaloridine | Cephalothin | Cephalexin |
| Staphylococcus aureus (penicillin-resistant) | 0.39 | - | - | - |
| Gram-positive cocci (general) | More active than cephalexin, less active than cephaloridine and cephalothin | Most active | - | Least active |
Data compiled from multiple sources.[7][9]
Mechanisms of Resistance to Cefamandole
Bacterial resistance to Cefamandole, like other β-lactam antibiotics, can arise through several mechanisms:
-
Enzymatic Degradation: The production of β-lactamase enzymes is a primary mechanism of resistance.[1] These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic. The expression of some β-lactamases, such as AmpC, can be induced in the presence of β-lactam antibiotics.
-
Alteration of Target Site: Modifications in the structure of penicillin-binding proteins (PBPs) can reduce the binding affinity of Cefamandole, rendering it less effective.[1]
-
Reduced Permeability: Changes in the bacterial outer membrane, such as alterations in porin channels in Gram-negative bacteria, can limit the entry of Cefamandole into the cell.[1]
-
Efflux Pumps: Bacteria may acquire or upregulate efflux pumps that actively transport Cefamandole out of the cell, preventing it from reaching its PBP targets.[1]
Signaling Pathways and Resistance Mechanisms
The following diagrams illustrate key signaling pathways and mechanisms involved in resistance to β-lactam antibiotics like Cefamandole.
Caption: β-lactamase induction pathway in Gram-negative bacteria.
Caption: Mechanism of resistance via PBP alteration.
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a generalized procedure for determining the MIC of this compound and should be adapted based on the specific bacterial species and laboratory standards (e.g., CLSI guidelines).
Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., sterile distilled water or DMSO)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile 96-well microtiter plates
-
Bacterial isolates to be tested
-
Control bacterial strains with known Cefamandole MIC values (e.g., E. coli ATCC® 25922™, S. aureus ATCC® 29213™)
-
Spectrophotometer or McFarland turbidity standards
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibiotic Stock Solution:
-
Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in the appropriate sterile solvent.
-
-
Preparation of Antibiotic Dilutions:
-
Perform serial twofold dilutions of the Cefamandole stock solution in MHB directly in the 96-well plate to achieve the desired final concentration range (e.g., 0.06 to 128 µg/mL).
-
Include a growth control well (MHB with no antibiotic) and a sterility control well (uninoculated MHB).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Suspend the colonies in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Within 15 minutes of standardization, inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be uniform (e.g., 100 µL).
-
-
Incubation:
-
Seal the microtiter plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of Cefamandole that completely inhibits visible growth of the organism.
-
Compare the results for the control strains with their established MIC ranges to ensure the validity of the test.
-
Experimental Workflow for Antibiotic Resistance Screening
The following diagram outlines a typical workflow for screening for antibiotic resistance using a control compound like Cefamandole.
References
- 1. researchgate.net [researchgate.net]
- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 3. Beta-lactamase induction and cell wall metabolism in Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Progress in regulatory mechanism for inducing β-lactamase in Gram-negative bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta-lactamase induction and cell wall metabolism in Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial activity of cefamandole, a new cephalosporin antibiotic, compared with that of cephaloridine, cephalothin, and cephalexin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. In Vitro Studies of Cefamandole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of In Vitro Antimicrobial Activity of Cefamandole and Cefazolin with Cephalothin Against over 8,000 Clinical Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cefamandole Nafate: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of Cefamandole Nafate, ensuring operational safety and regulatory compliance.
For researchers, scientists, and drug development professionals, the proper management of pharmaceutical waste is a critical component of laboratory safety and environmental responsibility. This compound, a second-generation cephalosporin antibiotic, requires careful consideration for its disposal to mitigate potential environmental harm and ensure a safe laboratory environment. This guide provides essential, step-by-step information for the proper disposal of this compound.
Regulatory and Safety Overview
This compound is not explicitly listed as a P- or U-listed hazardous waste by the Environmental Protection Agency (EPA). However, one safety data sheet classifies it as "very toxic to aquatic life with long lasting effects" (H410), which necessitates careful disposal to prevent environmental contamination.[1] Standard procedure is to dispose of it as a chemical waste in accordance with local, state, and federal regulations.[1][2]
Based on available data, this compound does not meet the criteria for the EPA's characteristics of hazardous waste:
-
Ignitability: It is a solid with no specified flashpoint.[1][2][3]
-
Corrosivity: A 10% solution in water has a pH between 6.0 and 8.5.[2]
-
Reactivity: It is stable under normal conditions but is incompatible with strong oxidizing agents, acids, and alkalis.[1][2]
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE) to avoid exposure. This compound can cause skin and serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[3]
Recommended PPE includes:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: A NIOSH-approved respirator, particularly when handling the powder form.
-
Lab Coat: To protect from skin contact.
Disposal Procedures
Unused or expired this compound should be disposed of as chemical waste. It is strongly recommended to avoid disposal down the drain, as this can contribute to aquatic toxicity. The primary methods for disposal are through a licensed waste disposal company or by chemical inactivation prior to disposal.
Option 1: Licensed Waste Disposal
The most straightforward method for disposal is to transfer the this compound waste into a designated and properly labeled chemical waste container for collection by a licensed professional waste disposal service.[4]
Option 2: Chemical Inactivation in the Laboratory
For laboratories equipped to handle chemical inactivation, the beta-lactam ring of this compound is susceptible to hydrolysis under alkaline conditions. This process renders the antibiotic inactive. Sodium hydroxide is an effective and more environmentally friendly choice for this purpose compared to other reagents like hydroxylamine.[5]
Experimental Protocol for Chemical Inactivation:
-
Preparation: In a fume hood, prepare a 1 M sodium hydroxide (NaOH) solution.
-
Dissolution: Dissolve the this compound waste in water to a concentration of approximately 10 mg/mL.
-
Inactivation: Slowly add the 1 M NaOH solution to the this compound solution while stirring until the pH reaches approximately 12.
-
Reaction Time: Allow the solution to stir at room temperature for at least 24 hours to ensure complete hydrolysis of the beta-lactam ring.
-
Neutralization: After the inactivation period, neutralize the solution to a pH between 6 and 8 by slowly adding a 1 M hydrochloric acid (HCl) solution.
-
Disposal: The neutralized, inactivated solution can now be disposed of in accordance with local regulations for non-hazardous aqueous waste.
Accidental Spills
In the event of a spill of this compound powder or solution:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear the appropriate PPE as listed above.
-
Containment: For powder spills, lightly mist with water to prevent dust generation. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Collection: Carefully sweep or scoop the contained material into a designated chemical waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as chemical waste.[2]
Quantitative Data
| Property | Value | Source |
| pH (10% solution) | 6.0 - 8.5 | [2] |
| Solubility in Water | Soluble | [2] |
| Incompatible Materials | Strong oxidizing agents, strong acids/alkalis | [1][2] |
| Hazard Statement | H410: Very toxic to aquatic life with long lasting effects | [1] |
This compound Disposal Workflow
Caption: Logical workflow for the disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cefamandole Nafate
Essential safety protocols and logistical plans for the handling and disposal of Cefamandole Nafate are critical for maintaining a safe laboratory environment. This guide provides detailed, procedural instructions for researchers, scientists, and drug development professionals to minimize exposure risk and ensure compliant disposal.
This compound is a second-generation cephalosporin antibiotic that necessitates careful handling due to its potential as a sensitizer and irritant.[1][2] Adherence to the following operational and disposal plans is imperative for personnel safety and environmental protection.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is required to prevent skin and eye contact, inhalation, and ingestion.[2][3] The selection of appropriate PPE is contingent on the specific procedures being undertaken.
Recommended PPE for Handling this compound:
-
Gloves: Chemical-resistant, powder-free gloves are mandatory.[4] Given that this compound can cause skin irritation and allergic reactions, double-gloving is recommended, with one pair tucked under the gown cuff and the second pair worn over the cuff.[1][5] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[4]
-
Gowns: A disposable, long-sleeved gown made of a low-permeability fabric should be worn to protect the arms and body.[5][6] Gowns should be changed regularly, and immediately if a spill occurs.[4]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[3] When there is a risk of splashing or aerosol generation, chemical goggles and a face shield should be used.[5][7]
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is essential.[2][7] A fit-tested N95 or N100 respirator is recommended to prevent inhalation of the compound.[6][8] Surgical masks do not provide adequate respiratory protection from chemical exposure.[4]
Quantitative Safety Data
The following table summarizes key quantitative safety data for this compound. This information is crucial for conducting risk assessments and establishing appropriate safety controls.
| Data Point | Value | Species | Reference |
| Occupational Exposure Limit (OEL) | <100 µg/m³ (12-hour Time-Weighted Average) | N/A | [7] |
| Subcutaneous LD50 | 7 g/kg | Mouse | [1] |
| Subcutaneous LD50 | >5 g/kg | Rat | [1] |
| Intravenous Median Lethal Dose | 2242 mg/kg | Rat | [7] |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound, from preparation to use, is essential to minimize exposure.
1. Preparation and Weighing:
-
All handling of this compound powder should be conducted within a certified chemical fume hood or a ventilated enclosure to control airborne particles.[3][7]
-
Before beginning, ensure the work area is clean and uncluttered.
-
Don all required PPE as outlined above.
-
Use a dedicated set of utensils (spatulas, weigh boats) for handling the compound.
2. Solution Preparation:
-
This compound is soluble in aqueous solutions and methanol.[9]
-
When dissolving the powder, add the solvent slowly to minimize the generation of dust and aerosols.
-
Keep containers tightly sealed when not in use.[3]
3. Experimental Use:
-
All procedures involving this compound should be performed in a designated area.
-
Avoid direct contact with the substance. Use forceps or other tools when handling treated materials.
-
Be mindful of potential cross-contamination of other laboratory surfaces and equipment.
4. Emergency Procedures:
-
Spills: In the event of a spill, evacuate the immediate area if necessary. Wear appropriate PPE, including respiratory protection, before cleaning up.[7] For small spills, gently cover the powder with a damp paper towel to avoid making it airborne, then wipe it up. For larger spills, use a vacuum with a HEPA filter or lightly mist the material and sweep it up.[7] Place all cleanup materials in a sealed container for proper disposal.[7]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2] Remove contaminated clothing and seek medical attention if irritation or an allergic reaction develops.[2][7]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[7]
Safe Handling Workflow
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. This compound|42540-40-9|MSDS [dcchemicals.com]
- 4. pppmag.com [pppmag.com]
- 5. halyardhealth.com [halyardhealth.com]
- 6. gerpac.eu [gerpac.eu]
- 7. shijiebiaopin.net [shijiebiaopin.net]
- 8. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
